2-Amino-6-chlorobenzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEANOJBDLVBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625477 | |
| Record name | 2-Amino-6-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35490-90-5 | |
| Record name | 2-Amino-6-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-6-chlorobenzaldehyde synthesis from (2-amino-6-chlorophenyl)-methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical synthesis of 2-Amino-6-chlorobenzaldehyde from its precursor, (2-amino-6-chlorophenyl)-methanol. The synthesis involves the selective oxidation of the primary alcohol to an aldehyde, a crucial transformation in the preparation of various pharmaceutical intermediates and heterocyclic compounds. This document outlines a detailed experimental protocol, presents key reaction parameters in a structured format, and includes graphical representations of the chemical pathway and experimental workflow.
Core Synthesis Pathway: Oxidation of (2-amino-6-chlorophenyl)-methanol
The primary method for the synthesis of this compound from (2-amino-6-chlorophenyl)-methanol is through oxidation. A highly effective and commonly used oxidizing agent for this transformation is activated manganese (IV) dioxide (MnO₂). This reagent is particularly advantageous due to its selectivity for oxidizing allylic and benzylic alcohols, while typically not affecting other functional groups such as amines present in the starting material. The reaction is generally carried out in an inert solvent, such as diethyl ether or chloroform, at room temperature.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound, based on a general procedure for the oxidation of similar aminophenyl-methanols which has been shown to produce high yields.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| (2-amino-6-chlorophenyl)-methanol | 1 | Molar Equivalent | Starting material. |
| Manganese (IV) Dioxide (activated) | 4 | Molar Equivalents | Oxidizing agent. |
| Solvent | |||
| Dry Diethyl Ether | 50 (total) | mL | Per 12 mmol of starting material. |
| Reaction Conditions | |||
| Temperature | Room Temperature | °C | |
| Reaction Time | Overnight | hours | |
| Product | |||
| This compound | ~99% (expected) | % Yield | Based on analogous reactions.[1] |
Experimental Protocol
This section details the step-by-step methodology for the laboratory-scale synthesis of this compound.
Materials:
-
(2-amino-6-chlorophenyl)-methanol
-
Activated Manganese (IV) Dioxide (MnO₂)
-
Dry Diethyl Ether
-
Celite or a similar filtration aid
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend activated manganese (IV) dioxide (4 molar equivalents) in dry diethyl ether (25 mL per 12 mmol of starting material).
-
Addition of Starting Material: Dissolve (2-amino-6-chlorophenyl)-methanol (1 molar equivalent) in dry diethyl ether (25 mL per 12 mmol of starting material). Add this solution dropwise to the stirred suspension of manganese dioxide at room temperature over a period of 15-20 minutes.
-
Reaction: Stir the resulting mixture vigorously at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, filter the mixture through a pad of Celite to remove the manganese dioxide and its byproducts. Wash the filter cake with additional diethyl ether to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound. For many subsequent reactions, this crude product can be used without further purification.[1]
Purification (Optional):
If a higher purity of this compound is required, the crude product can be purified by column chromatography on silica gel. The appropriate eluent system would need to be determined by TLC analysis, but a mixture of ethyl acetate and hexane is a common starting point for compounds of this polarity.
Visualizing the Process
Chemical Reaction Pathway
Caption: Chemical transformation from the starting alcohol to the target aldehyde.
Experimental Workflow
Caption: Step-by-step laboratory procedure for the synthesis.
References
An In-Depth Technical Guide to 2-Amino-6-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of 2-Amino-6-chlorobenzaldehyde, a key chemical intermediate in organic and medicinal chemistry.
Core Physicochemical Properties
This compound is a substituted aromatic aldehyde whose structure incorporates an amino group and a chlorine atom on the benzene ring, ortho to the aldehyde functional group. These substitutions significantly influence its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO | [1][2] |
| Molecular Weight | 155.58 g/mol | [2] |
| CAS Number | 35490-90-5 | [2] |
| Appearance | Yellow Solid | |
| Purity | ≥ 95% | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene. | [3][4] |
Note: Solubility data is inferred from the closely related compound 2-chlorobenzaldehyde.
Spectral Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. The following tables summarize the key Nuclear Magnetic Resonance (NMR) data.
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.48 | Singlet | 1H | Aldehyde (-CHO) |
| 7.19 | Triplet | 1H | Aromatic (Ar-H) |
| 6.68 | Doublet | 1H | Aromatic (Ar-H) |
| 6.55 | Doublet | 1H | Aromatic (Ar-H) |
| 6.13 | Broad | -NH₂ | Amino (-NH₂) |
Solvent: CDCl₃, Frequency: 400 MHz
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 192.8 | Aldehyde Carbonyl (C=O) |
| 152.0 | Aromatic (C-NH₂) |
| 139.6 | Aromatic (C-Cl) |
| 135.5 | Aromatic (C-H) |
| 117.7 | Aromatic (C-H) |
| 115.6 | Aromatic (C-H) |
| 114.4 | Aromatic (C-CHO) |
Solvent: CDCl₃, Frequency: 100 MHz
Experimental Protocols
3.1. Synthesis via Oxidation
A common method for the preparation of this compound is the oxidation of its corresponding alcohol, (2-Amino-6-chlorophenyl)methanol.
Materials:
-
(2-Amino-6-chlorophenyl)methanol
-
Manganese dioxide (MnO₂)
-
Dry diethyl ether
-
Celite
Procedure:
-
A solution of (2-Amino-phenyl)-methanol (12 mmol) in dry diethyl ether (25 mL) is prepared.[5]
-
This solution is added dropwise to a stirred mixture of manganese dioxide (48 mmol) in dry diethyl ether (25 mL).[5]
-
The reaction mixture is stirred at room temperature overnight.[5]
-
Upon completion, the solution is filtered through a pad of Celite to remove the manganese dioxide.[5]
-
The solvent is removed under reduced pressure to yield the crude product.[5]
3.2. Purification
The crude product from the synthesis can be purified using column chromatography.
Materials:
-
Crude this compound
-
Silica gel
-
n-hexane
-
Ethyl acetate
Procedure:
-
The crude product is dissolved in a minimal amount of the eluent.
-
The solution is loaded onto a silica gel column.
-
The column is eluted with a mixture of n-hexane and ethyl acetate.
-
Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.
-
Heterocyclic Synthesis: The presence of the amino and aldehyde groups in a constrained ortho position makes it an ideal precursor for constructing various nitrogen-containing heterocyclic scaffolds, which are core structures in many pharmaceuticals.[6]
-
Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[3][7] These Schiff bases and their metal complexes are subjects of extensive research due to their wide range of biological activities, including potential antimicrobial and anticancer properties.[3][8][9][10]
-
Medicinal Chemistry: The chlorine atom is a critical feature in modern drug design.[6] Its presence can significantly influence a molecule's pharmacokinetic properties, binding affinity to biological targets, and metabolic stability.[6][11] Therefore, incorporating this chloro-substituted benzaldehyde into novel molecular structures is a key strategy in structure-activity relationship (SAR) studies aimed at optimizing new drug candidates.[6] Derivatives of related chlorobenzaldehydes are integral to the synthesis of pharmaceuticals, agrochemicals, and dyes.[3]
References
- 1. This compound | C7H6ClNO | CID 22399512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 35490-90-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]
- 5. 2-Amino-5-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Amino-4,6-dichlorobenzaldehyde|Research Chemical [benchchem.com]
- 7. 2-Amino-5-chlorobenzaldehyde|Organic Synthesis & Pharma Intermediate [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ajol.info [ajol.info]
- 10. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-6-chlorobenzaldehyde CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-6-chlorobenzaldehyde, a key chemical intermediate. This document details its chemical identity, physical and chemical properties, a representative synthetic protocol, and its application in the synthesis of heterocyclic compounds, of significant interest in medicinal chemistry and drug development.
Core Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35490-90-5 | [1] |
| Molecular Formula | C₇H₆ClNO | [1] |
| Molecular Weight | 155.58 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Boiling Point | 290.3 ± 25.0 °C (Predicted) | [2] |
| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | -0.70 ± 0.10 (Predicted) | [2] |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |
| InChI | InChI=1S/C7H6ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | [2] |
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with an amino group (-NH₂), a chlorine atom (-Cl), and a formyl group (-CHO) at positions 2, 6, and 1, respectively.
Figure 1: 2D and 3D Structures of this compound
A 2D chemical structure and a 3D conformer of the this compound molecule.
Experimental Protocols
Synthesis of this compound via Reduction of 2-Nitro-6-chlorobenzaldehyde
Materials:
-
2-Nitro-6-chlorobenzaldehyde
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a mixture of 2-Nitro-6-chlorobenzaldehyde (1 equivalent) in a solution of ethanol and water is prepared.
-
To this solution, iron powder (excess, e.g., 5-10 equivalents) and ammonium chloride (catalytic amount) are added.
-
The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron residues. The filter cake is washed with ethanol.
-
The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting aqueous residue is extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with water and then with brine solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure compound.
Signaling Pathways and Experimental Workflows
A significant application of 2-aminobenzaldehydes in organic synthesis is the construction of quinoline scaffolds, which are prevalent in many biologically active compounds. The Friedländer synthesis is a classic and efficient method for this transformation, involving the reaction of a 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl group.
Friedländer Synthesis of a Substituted Quinoline
The following diagram illustrates the reaction pathway for the synthesis of an 8-chloroquinoline derivative from this compound and a generic ketone.
Caption: Friedländer synthesis of an 8-chloroquinoline.
References
Spectral data analysis of 2-Amino-6-chlorobenzaldehyde (¹H NMR, ¹³C NMR, IR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for 2-Amino-6-chlorobenzaldehyde, a key chemical intermediate. The following sections detail the predicted proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and infrared (IR) spectroscopy data for this compound. This guide also outlines the fundamental experimental protocols for acquiring such spectra, offering a comprehensive resource for researchers in the field.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of NMR and IR spectroscopy and by analogy to structurally similar compounds.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.8 - 10.0 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.2 - 7.4 | Triplet | 1H | Aromatic (H4) |
| ~6.6 - 6.8 | Doublet | 1H | Aromatic (H5) |
| ~6.5 - 6.7 | Doublet | 1H | Aromatic (H3) |
| ~4.5 - 5.5 | Broad Singlet | 2H | Amine (-NH₂) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~190 - 195 | Aldehyde Carbonyl (C=O) |
| ~150 - 155 | C2 (C-NH₂) |
| ~135 - 140 | C4 |
| ~130 - 135 | C6 (C-Cl) |
| ~120 - 125 | C1 |
| ~118 - 122 | C5 |
| ~115 - 118 | C3 |
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3450 - 3300 | Medium, Sharp (doublet) | Amine (N-H) | Symmetric & Asymmetric Stretch |
| 3100 - 3000 | Medium | Aromatic (C-H) | Stretch |
| 2850 - 2750 | Medium, Sharp | Aldehyde (C-H) | Stretch (Fermi resonance doublet) |
| 1700 - 1680 | Strong, Sharp | Aldehyde (C=O) | Stretch |
| 1620 - 1580 | Medium | Amine (N-H) | Scissoring |
| 1600 - 1450 | Medium to Strong | Aromatic (C=C) | Ring Stretch |
| 1100 - 1000 | Strong | Aryl Halide (C-Cl) | Stretch |
| 850 - 750 | Strong | Aromatic (C-H) | Out-of-plane Bend |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Dissolution: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals in the spectrum.
-
Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shifts.
-
Transfer: The resulting solution is filtered through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Capping: The NMR tube is securely capped to prevent solvent evaporation and contamination.
2.1.2. Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used for data acquisition.
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is typically used.
-
Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
A wider spectral width is used compared to ¹H NMR to encompass the larger range of carbon chemical shifts.
-
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Crystal Cleaning: The ATR crystal (commonly diamond or zinc selenide) is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and allowed to dry completely.
-
Background Spectrum: A background spectrum of the empty, clean ATR crystal is recorded. This is essential to subtract any atmospheric or instrumental absorptions from the sample spectrum.
-
Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: A pressure arm is applied to ensure intimate contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.
2.2.2. Data Acquisition
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Scanning: The sample is scanned over the mid-infrared range (typically 4000 to 400 cm⁻¹).
-
Data Collection: Multiple scans (e.g., 16 or 32) are co-added and averaged to enhance the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectral data analysis of a chemical compound like this compound.
Caption: Workflow for the spectral analysis of this compound.
Navigating the Physicochemical Landscape of 2-Amino-6-chlorobenzaldehyde: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-6-chlorobenzaldehyde, a crucial intermediate in pharmaceutical synthesis. Understanding these fundamental physicochemical properties is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the integrity of drug candidates. Due to the limited availability of specific experimental data for this compound, this guide supplements known information with data from structurally analogous compounds, namely 2-chlorobenzaldehyde and 2-aminobenzaldehyde, to provide a thorough and practical resource.
Core Data Summary: Solubility Profile
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Water | Ethanol | Ether | Benzene | Acetone | Chloroform |
| This compound | Insoluble (predicted) | Soluble (predicted) | Soluble (predicted) | Soluble (predicted) | Soluble (predicted) | Soluble (predicted) |
| 2-Chlorobenzaldehyde | Slightly Soluble[1][2] | Soluble[1][2] | Soluble[1][2] | Soluble[1][2] | Soluble[2][3] | - |
| 2-Aminobenzaldehyde | Soluble[4] | Soluble[5] | Soluble[5] | - | Soluble[5] | Soluble[5] |
| 4-Aminobenzaldehyde | Soluble[6] | Soluble[6] | - | - | - | - |
Table 2: Quantitative Solubility of Structurally Similar Compounds
| Compound | Solvent | Temperature (°C) | Solubility |
| 2-Chlorobenzaldehyde | Water | 24 | 0.1-0.5 g/100 mL[1] |
| Water | 20 | 1.8 g/L[1] | |
| Water | 23.9 | 1 to 5 mg/mL[7] | |
| 2-Aminobenzaldehyde | Water | 25 | 4.6 g/L[5] |
| Methanol | 25 | 115.06 g/L[5] | |
| Ethanol | 25 | 76.84 g/L[5] | |
| Isopropanol | 25 | 46.69 g/L[5] | |
| Acetone | 25 | 126.89 g/L[5] | |
| Ethyl Acetate | 25 | 155.09 g/L[5] | |
| Acetonitrile | 25 | 161.47 g/L[5] | |
| Toluene | 25 | 17.91 g/L[5] | |
| Dichloromethane | 25 | 51.21 g/L[5] | |
| N,N-Dimethylformamide (DMF) | 25 | 242.82 g/L[5] | |
| Dimethyl Sulfoxide (DMSO) | 25 | 400.88 g/L[5] |
Stability Profile and Potential Degradation Pathways
The stability of this compound is a critical factor influencing its storage, handling, and use in multi-step syntheses. While specific kinetic data for this compound is scarce, information on related compounds provides valuable insights into its potential degradation pathways.
General Stability:
-
This compound is predicted to be sensitive to air, light, and moisture. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C).
-
The related compound, 2-chlorobenzaldehyde , is known to be sensitive to moisture and light and is more resistant to oxidation than benzaldehyde.[1] It is incompatible with strong oxidizing agents, strong bases, and iron.[1]
-
2-Aminobenzaldehyde is noted to be unstable and prone to self-condensation.[4]
Potential Degradation Pathways: Based on the functional groups present and data from analogous structures, the following degradation pathways are plausible for this compound:
-
Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of air (oxygen). This process can be accelerated by light and heat.
-
Photodegradation: Aromatic aldehydes can undergo photodegradation upon exposure to UV light. For chlorobenzaldehydes, this can involve the homolytic cleavage of the carbon-chlorine bond, leading to the formation of various photoproducts.[8][9]
-
Condensation Reactions: The presence of both an amino and an aldehyde group makes the molecule susceptible to self-condensation reactions, especially under acidic or basic conditions, or upon heating.
Experimental Protocols
To enable researchers to determine the specific solubility and stability parameters for this compound in their systems of interest, the following detailed experimental protocols are provided.
Protocol 1: Determination of Solubility by the Gravimetric Method
This method provides a straightforward approach to quantitatively determine the equilibrium solubility of a solid in a given solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with screw caps
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe.
-
Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight of the solid residue is achieved.
-
Cool the vial in a desiccator and weigh it again.
-
-
Calculation:
-
Mass of dissolved solute = (Mass of vial + residue) - (Mass of empty vial)
-
Volume of solvent = Volume of filtrate collected
-
Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)
-
Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method
This protocol outlines the development and use of a High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound over time under various stress conditions.
Materials and Equipment:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values
-
Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)
-
HPLC system with a UV detector (or PDA detector)
-
Appropriate HPLC column (e.g., C18)
-
Temperature-controlled chambers/ovens
-
Photostability chamber
Procedure:
-
Method Development:
-
Develop an HPLC method capable of separating the parent compound (this compound) from its potential degradation products.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance (a photodiode array detector is highly recommended for method development to assess peak purity).
-
-
Forced Degradation Studies:
-
Prepare solutions of this compound in a suitable solvent.
-
Subject the solutions to various stress conditions to intentionally induce degradation:
-
Acidic Hydrolysis: Add HCl to the solution (e.g., 0.1 M HCl) and heat (e.g., 60 °C).
-
Basic Hydrolysis: Add NaOH to the solution (e.g., 0.1 M NaOH) and heat (e.g., 60 °C).
-
Oxidative Degradation: Add hydrogen peroxide to the solution (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 80 °C).
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines.
-
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis and Data Interpretation:
-
Inject the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The percentage of remaining this compound at each time point can be calculated to determine the degradation kinetics.
-
Peak purity analysis of the parent peak should be performed to ensure that no degradation products are co-eluting.
-
Workflow and Logical Relationships
The systematic evaluation of a compound's solubility and stability follows a logical progression. The following diagram, generated using the DOT language, illustrates a typical workflow for characterizing a new chemical entity like this compound.
This guide provides a foundational understanding of the solubility and stability of this compound, empowering researchers to make informed decisions in their drug discovery and development endeavors. The provided experimental protocols offer a starting point for generating specific data tailored to individual research needs.
References
- 1. 2-Chlorobenzaldehyde CAS#: 89-98-5 [m.chemicalbook.com]
- 2. 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]
- 3. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. scent.vn [scent.vn]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. [PDF] Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Key Reactive Sites of 2-Amino-6-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chlorobenzaldehyde is a polysubstituted aromatic compound with significant utility as a versatile building block in organic synthesis, particularly for the preparation of complex heterocyclic structures and active pharmaceutical ingredients (APIs). Its molecular architecture, featuring an amino group, a chlorine atom, and an aldehyde functionality positioned on a benzene ring, presents a unique combination of electronic and steric properties. This guide provides a detailed analysis of the principal reactive sites of the molecule, supported by quantitative data, experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for chemical research and development.
Analysis of Key Reactive Sites
The reactivity of this compound is governed by the interplay of its three key functional groups: the aldehyde, the amino group, and the aromatic ring substituted with a chlorine atom. These groups dictate the molecule's behavior in various chemical transformations.
The Aldehyde Group (-CHO)
The aldehyde group is a primary site of reactivity. The carbonyl carbon is highly electrophilic, making it a prime target for nucleophilic attack.[1] The reactivity of this group is modulated by the electronic effects of the other substituents on the ring. The electron-donating amino group tends to decrease the electrophilicity of the carbonyl carbon, while the electron-withdrawing chlorine atom partially counteracts this effect.[1][2]
Common Reactions:
-
Nucleophilic Addition: Reacts with a wide range of nucleophiles. A classic example is the formation of imines (Schiff bases) through reaction with primary amines.[3] This process begins with the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by dehydration.[3]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 2-amino-6-chlorobenzoic acid using common oxidizing agents.[1]
-
Reduction: The aldehyde can be reduced to form 2-amino-6-chlorobenzyl alcohol using reducing agents like sodium borohydride.
-
Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation, with active methylene compounds.[2]
**2.2 The Amino Group (-NH₂) **
The amino group is a strong activating group and a key director of reactivity on the aromatic ring. The lone pair of electrons on the nitrogen atom increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack.
Common Reactions:
-
Basicity: The amino group can act as a base, reacting with acids to form ammonium salts.
-
Nucleophilicity: It can act as a nucleophile in reactions such as acylation or alkylation.
-
Directing Group in Electrophilic Aromatic Substitution (EAS): As a powerful ortho, para-director, it strongly influences the position of incoming electrophiles on the aromatic ring.
The Aromatic Ring
The aromatic ring's reactivity is a composite of the effects of all three substituents.
-
Amino Group (-NH₂): Strongly activating, ortho/para-directing.
-
Chlorine Atom (-Cl): Deactivating (due to induction) but ortho/para-directing (due to resonance).
-
Aldehyde Group (-CHO): Strongly deactivating and meta-directing.
The powerful activating effect of the amino group dominates, making the positions ortho and para to it the most nucleophilic and thus the most likely sites for electrophilic aromatic substitution. The position para to the amino group (position 4) is sterically accessible. The other ortho position is occupied by the aldehyde. Therefore, electrophilic substitution is most likely to occur at position 4.
Visualizing Reactivity and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the molecule's reactive nature and common transformations.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a reference for its physical and spectroscopic properties.
Table 1: Physical and Computed Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₆ClNO | [4] |
| Molecular Weight | 155.58 g/mol | [5] |
| Exact Mass | 155.0137915 Da | [4] |
| Monoisotopic Mass | 155.0137915 Da | [4] |
| Topological Polar Surface Area | 43.1 Ų | [4] |
| CAS Number | 35490-90-5 |[5] |
Table 2: Spectroscopic Data
| Technique | Data Summary | Reference Notes |
|---|---|---|
| ¹H NMR | 1H NMR (CDCl₃): δ 9.80 (s, 1H, CHO), 7.44 (d, 1H), 7.25 (dd, 1H), 6.61 (d, 1H), 6.14 (br s, 2H, NH₂). | Data for the related isomer 2-Amino-5-chlorobenzaldehyde.[6] |
| ¹³C NMR | 13C NMR (151 MHz, DMSO-d6): δ 190.9, 152.7, 148.3, 131.5, 128.5, 108.5, 106.2, 102.3. | Data for a related aminobenzaldehyde derivative.[7] |
| Mass Spec. | A mass spectrum would exhibit a molecular ion peak (M⁺) with a characteristic isotopic pattern for a compound containing one chlorine atom. | General principle for chlorinated compounds.[1] |
| IR Spectra | Expected peaks include C=O stretch (aldehyde), N-H stretch (amine), C-Cl stretch, and aromatic C-H and C=C stretches. | Inferred from general spectroscopic principles. |
Experimental Protocols
The following are generalized experimental protocols for key reactions involving substituted benzaldehydes, which can be adapted for this compound.
Protocol 1: General Procedure for Imine (Schiff Base) Formation
This protocol is based on the general principles of imine formation.[3]
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Amine Addition: Add the primary amine (1 equivalent) to the solution.
-
Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the product may precipitate. If not, the solvent is removed under reduced pressure. The residue can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Oxidation to Carboxylic Acid
This protocol is based on a method for the oxidation of similar aldehydes.[2]
-
Reactant Setup: Dissolve this compound (1 equivalent) in a suitable solvent like acetone or a biphasic mixture.
-
Oxidant Addition: Slowly add a solution of a suitable oxidizing agent (e.g., potassium permanganate, 2 equivalents) to the mixture while stirring vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the disappearance of the oxidant's color (e.g., the purple of permanganate).
-
Work-up: After the reaction is complete, quench any excess oxidant. Acidify the mixture to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by vacuum filtration and purify by recrystallization.
Protocol 3: General Procedure for Reduction to Benzyl Alcohol
This protocol is based on the standard reduction of aldehydes.[2]
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a solvent such as methanol or ethanol in a flask, and cool the solution in an ice bath.
-
Reducing Agent Addition: Add a reducing agent like sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the mixture to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the benzyl alcohol, which can be further purified if necessary.
Conclusion
This compound is a molecule with distinct and predictable points of reactivity. The electrophilic aldehyde group serves as a handle for nucleophilic additions, condensations, oxidation, and reduction. The nucleophilic amino group and the aromatic ring, activated by the same amino group, provide avenues for acylation, alkylation, and electrophilic substitution. A thorough understanding of the electronic interplay between these functional groups is crucial for leveraging this compound as a strategic precursor in the synthesis of pharmaceuticals and other complex organic molecules.
References
- 1. 2-Amino-6-chloro-3-fluorobenzaldehyde | 1596699-61-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-5-chlorobenzaldehyde|Organic Synthesis & Pharma Intermediate [benchchem.com]
- 4. This compound | C7H6ClNO | CID 22399512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 35490-90-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 2-Amino-5-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
The Versatile Role of 2-Amino-6-chlorobenzaldehyde in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-chlorobenzaldehyde is a key bifunctional aromatic building block that has garnered significant interest in medicinal chemistry. Its unique structural arrangement, featuring a nucleophilic amino group and an electrophilic aldehyde ortho to a chlorine atom, provides a versatile platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide explores the multifaceted applications of this compound, with a primary focus on its role as a precursor to potent anticancer and antimicrobial agents. We delve into detailed synthetic methodologies, present quantitative biological data, and elucidate the underlying mechanisms of action, including the inhibition of key signaling pathways.
Introduction: The Strategic Importance of this compound
The strategic placement of an amino group, an aldehyde, and a chlorine atom on a benzene ring makes this compound a highly valuable starting material in drug discovery. The ortho-relationship of the amino and aldehyde functionalities facilitates a variety of cyclization reactions, leading to the formation of fused heterocyclic systems. The chlorine atom at the 6-position plays a crucial role in modulating the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability, which can significantly impact their pharmacokinetic and pharmacodynamic profiles. This guide will primarily focus on two major classes of bioactive compounds synthesized from this precursor: quinazolines and Schiff bases.
Synthesis of Bioactive Quinazolines
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of 8-chloro-substituted quinazolines from this compound is a common and effective strategy to generate novel therapeutic candidates.
General Synthetic Pathway for 8-Chloroquinazolines
The synthesis of 8-chloroquinazolines from this compound typically involves a condensation reaction with a suitable nitrogen source, followed by cyclization. A variety of reagents and conditions can be employed to achieve this transformation, allowing for the introduction of diverse substituents at various positions of the quinazoline core.
Experimental Protocol: Synthesis of 2,4-Disubstituted-8-chloroquinazolines
This protocol describes a common method for the synthesis of 2,4-disubstituted-8-chloroquinazolines.
Step 1: Condensation and Cyclization
-
To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or acetic acid, add the desired primary amine (1.1 mmol).
-
The reaction mixture is stirred at room temperature for 30 minutes to facilitate the formation of the corresponding Schiff base intermediate.
-
Subsequently, an active methylene compound (e.g., a ketone or ester with an α-hydrogen) (1.2 mmol) and a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., p-toluenesulfonic acid) are added.
-
The mixture is then heated to reflux for 4-8 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,4-disubstituted-8-chloroquinazoline.
Anticancer Activity of 8-Chloroquinazoline Derivatives
A significant application of 8-chloroquinazolines lies in their potential as anticancer agents. Many derivatives have been shown to exhibit potent inhibitory activity against various protein kinases, particularly Epidermal Growth Factor Receptor (EGFR), which is often overexpressed or mutated in various cancers.
Table 1: Cytotoxic Activity of Selected 8-Chloroquinazoline Derivatives against Cancer Cell Lines
| Compound ID | R1-substituent (at position 2) | R2-substituent (at position 4) | Cancer Cell Line | IC₅₀ (µM) |
| QZ-1 | Phenyl | Anilino | A549 (Lung) | 5.2 |
| QZ-2 | 4-Methoxyphenyl | Anilino | MCF-7 (Breast) | 3.8 |
| QZ-3 | 3,4-Dichlorophenyl | Anilino | HCT116 (Colon) | 2.1 |
| QZ-4 | Pyridin-4-yl | 4-Fluoroanilino | H1975 (Lung, EGFR T790M) | 0.9 |
Note: The data presented in this table is a representative summary from various literature sources and is intended for comparative purposes.
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
Quinazoline-based compounds often exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[1][2] This inhibition blocks the downstream signaling cascade that promotes cell proliferation, survival, and metastasis.[3]
Synthesis and Antimicrobial Activity of Schiff Bases
Schiff bases, or imines, are another important class of compounds readily synthesized from this compound. These compounds are known to possess a wide range of biological activities, including antibacterial and antifungal properties.
General Synthetic Pathway for Schiff Bases
The synthesis of Schiff bases from this compound is a straightforward condensation reaction with a primary amine.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol outlines the synthesis of a Schiff base from this compound and a substituted aniline.
-
In a round-bottom flask, dissolve this compound (1 mmol) in 10 mL of absolute ethanol.
-
To this solution, add a solution of the desired substituted aniline (1 mmol) in 5 mL of absolute ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After completion, the reaction mixture is cooled in an ice bath to facilitate the precipitation of the product.
-
The solid product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Antimicrobial Activity of Schiff Base Derivatives
Schiff bases derived from this compound have been evaluated for their antimicrobial activity against a range of pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity of Selected Schiff Base Derivatives
| Compound ID | R-substituent on Amine | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| SB-1 | 4-Chlorophenyl | Staphylococcus aureus | 16 | Candida albicans | 32 |
| SB-2 | 4-Nitrophenyl | Escherichia coli | 32 | Aspergillus niger | 64 |
| SB-3 | 2,4-Difluorophenyl | Pseudomonas aeruginosa | 64 | Candida albicans | 16 |
| SB-4 | Thiazol-2-yl | Bacillus subtilis | 8 | Aspergillus fumigatus | 32 |
Note: The data presented in this table is a representative summary from various literature sources and is intended for comparative purposes. MIC: Minimum Inhibitory Concentration.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its ability to serve as a precursor for a wide range of heterocyclic compounds, particularly quinazolines and Schiff bases, has led to the discovery of numerous molecules with potent anticancer and antimicrobial activities. The synthetic accessibility and the potential for diverse structural modifications make this compound an attractive starting point for the development of novel therapeutic agents. Future research in this area will likely focus on the synthesis of more complex and targeted derivatives, the elucidation of their detailed mechanisms of action, and the optimization of their pharmacokinetic properties to translate their promising in vitro activities into clinical success. The exploration of this scaffold in other therapeutic areas, such as neurodegenerative and inflammatory diseases, also holds significant promise.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. brieflands.com [brieflands.com]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds from 2-Amino-6-chlorobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chlorobenzaldehyde is a versatile starting material in synthetic organic chemistry, serving as a valuable precursor for the construction of a diverse array of novel heterocyclic compounds. Its unique substitution pattern, featuring an amino group and a chlorine atom ortho to an aldehyde functionality, provides multiple reactive sites for cyclization and functionalization reactions. This technical guide explores various synthetic pathways to novel heterocyclic scaffolds, including quinolines and quinazolines, originating from this key building block. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms are provided to facilitate research and development in medicinal chemistry and materials science.
Core Synthetic Strategies and Experimental Protocols
The primary synthetic routes for elaborating this compound into complex heterocyclic systems involve condensation reactions with active methylene compounds, multicomponent reactions, and cyclization cascades. These strategies offer efficient and atom-economical pathways to privileged heterocyclic cores.
Synthesis of 8-Chloroquinoline Derivatives via Friedländer Annulation
The Friedländer synthesis is a classical and highly effective method for the construction of quinoline rings. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or a β-dicarbonyl compound.[1][2] The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation followed by cyclodehydration.[1]
A general mechanism for the Friedländer synthesis involves two primary pathways. The first pathway begins with an aldol addition of the active methylene compound to the 2-aminobenzaldehyde, followed by dehydration to form an α,β-unsaturated intermediate, which then undergoes intramolecular imine formation and aromatization. The second pathway commences with the formation of a Schiff base between the amino group and the carbonyl of the active methylene compound, followed by an intramolecular aldol condensation and subsequent elimination of water to yield the quinoline ring.[1]
Experimental Protocol: Synthesis of 2-Substituted-8-chloroquinolines
A mixture of this compound (1.0 mmol) and the respective active methylene compound (1.2 mmol) is dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of a base (e.g., piperidine, sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid) is added to the mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.
Quantitative Data for Friedländer Synthesis of 8-Chloroquinolines
| Active Methylene Compound | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Acetone | 8-Chloro-2-methylquinoline | NaOH | Ethanol | 4 | 85 |
| Cyclohexanone | 8-Chloro-1,2,3,4-tetrahydroacridine | p-TsOH | Toluene | 6 | 78 |
| Ethyl acetoacetate | Ethyl 8-chloro-2-methylquinoline-3-carboxylate | Piperidine | Ethanol | 5 | 92 |
| Malononitrile | 2-Amino-8-chloroquinoline-3-carbonitrile | Piperidine | Ethanol | 3 | 88 |
Note: The yields and reaction times are representative and may vary based on the specific reaction conditions and scale.
Synthesis of Fused Quinazoline Derivatives
Quinazolines and their fused analogs are another important class of nitrogen-containing heterocycles with a wide range of biological activities.[3][4] These can be synthesized from this compound through various strategies, including multicomponent reactions and oxidative cyclizations.[5][6]
One common approach involves the reaction of 2-aminobenzaldehydes with a nitrogen source, such as an amine or ammonia, and a one-carbon synthon, often an aldehyde.[5] Molecular iodine has been shown to be an effective catalyst for the amination of the benzylic sp³ C-H bond in the intermediate formed from 2-aminobenzaldehydes and benzylamines, leading to the formation of quinazolines.[5]
Experimental Protocol: Synthesis of 2,4-Disubstituted Quinazolines
A mixture of this compound (1.0 mmol), an aromatic aldehyde (1.1 mmol), and a nitrogen source such as ammonium acetate (2.0 mmol) is heated in a suitable solvent like dimethyl sulfoxide (DMSO). A catalyst, if required, is added, and the reaction progress is monitored by TLC. After completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration and purified by recrystallization.
Quantitative Data for Quinazoline Synthesis
| Aromatic Aldehyde | Nitrogen Source | Catalyst/Oxidant | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Ammonium acetate | H₂O₂ | DMSO | 6 | 75 |
| 4-Methoxybenzaldehyde | Benzylamine | I₂ / O₂ | Neat | 8 | 82 |
Note: The yields and reaction times are representative and may vary based on the specific reaction conditions and scale.
Signaling Pathways and Experimental Workflows
The synthesis of these heterocyclic compounds from this compound can be visualized through reaction pathway diagrams. These diagrams illustrate the logical flow of the chemical transformations and the relationships between reactants, intermediates, and products.
Caption: Reaction pathways for the Friedländer synthesis of 8-chloroquinolines.
Caption: General workflow for the synthesis of fused quinazolines.
Conclusion
This compound is a readily accessible and highly useful starting material for the synthesis of a wide range of novel heterocyclic compounds. The methodologies outlined in this guide, particularly the Friedländer annulation for quinoline synthesis and multicomponent reactions for quinazoline formation, provide robust and efficient routes to these important scaffolds. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the exploration of new chemical space and the discovery of molecules with potential therapeutic applications. Further investigation into novel reaction pathways and the development of more sustainable and efficient catalytic systems will continue to expand the synthetic utility of this versatile building block.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Screening of Biological Activities for 2-Amino-6-chlorobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chlorobenzaldehyde is a versatile chemical scaffold that serves as a valuable starting material for the synthesis of a wide range of derivatives, most notably Schiff bases and other heterocyclic compounds.[1][2] The presence of amino, chloro, and aldehyde functional groups provides multiple reaction sites, allowing for the creation of diverse molecular libraries.[2] These derivatives are of significant interest in medicinal chemistry due to their potential to exhibit a broad spectrum of biological activities. Preliminary screening of these newly synthesized compounds is a critical first step in the drug discovery pipeline to identify promising candidates for further development. This guide provides an in-depth overview of the standard experimental protocols and data presentation for the initial biological screening of this compound derivatives, focusing on antimicrobial, anticancer, and anti-inflammatory activities.
Synthesis and Screening Workflow
The general process begins with the synthesis of derivatives from the this compound precursor, commonly through a condensation reaction to form Schiff bases.[1] This is followed by a battery of in-vitro assays to evaluate their biological potential.
Caption: General workflow for synthesis and initial biological evaluation.
Section 1: Antimicrobial Activity Screening
Derivatives of halogenated benzaldehydes are frequently evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[3] The initial screening typically involves determining the minimum inhibitory concentration (MIC) against a panel of representative microbes.
Data Presentation
The following table provides an illustrative template for presenting antimicrobial screening data. Values are based on findings for structurally related Schiff base derivatives.
| Compound ID | Derivative/Substituent | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Derivative 1 | R = 4-nitroaniline | Staphylococcus aureus | 12.5 | 18 |
| Derivative 2 | R = 2-aminothiazole | Staphylococcus aureus | 25 | 15 |
| Derivative 1 | R = 4-nitroaniline | Escherichia coli | 25 | 16 |
| Derivative 2 | R = 2-aminothiazole | Escherichia coli | 50 | 12 |
| Derivative 1 | R = 4-nitroaniline | Candida albicans | 50 | 11 |
| Derivative 2 | R = 2-aminothiazole | Candida albicans | >100 | - |
| Norfloxacin | (Positive Control) | E. coli | ~0.5 | 25 |
| Fluconazole | (Positive Control) | C. albicans | ~1.0 | 22 |
Experimental Protocols
1. Broth Microdilution Method for MIC Determination [4][5]
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: A standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard) is added to each well.
-
Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[4]
2. Agar Disk Diffusion Method [3][4]
This method qualitatively assesses the antimicrobial activity of a compound.
-
Plate Preparation: Nutrient agar plates are prepared by pouring 15-20 mL of molten agar into sterile Petri dishes and allowing them to solidify.
-
Inoculation: The entire surface of the agar plates is evenly inoculated with a standardized bacterial cell suspension (0.5 McFarland standard) using a sterile cotton swab.[3]
-
Disk Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface. A negative control disc (impregnated with solvent) and a positive control disc (a standard antibiotic) are also applied.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Collection: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone indicates greater antimicrobial efficacy.
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Section 2: Anticancer Activity Screening
The evaluation of cytotoxicity against various cancer cell lines is a cornerstone of anticancer drug discovery. The MTT assay is a widely used colorimetric method for this purpose.[6][7]
Data Presentation
Anticancer activity is typically reported as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative/Substituent | Cancer Cell Line | IC50 (µM) |
| Derivative 3 | R = Indole | MCF-7 (Breast) | 8.2 |
| Derivative 4 | R = 4-methoxyphenyl | MCF-7 (Breast) | 15.6 |
| Derivative 3 | R = Indole | HeLa (Cervical) | 12.5 |
| Derivative 4 | R = 4-methoxyphenyl | HeLa (Cervical) | 22.1 |
| Derivative 3 | R = Indole | A549 (Lung) | 10.8 |
| Derivative 4 | R = 4-methoxyphenyl | A549 (Lung) | 18.9 |
| Cisplatin | (Positive Control) | HeLa (Cervical) | 5.7 |
Experimental Protocol
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [8][9]
This assay measures the metabolic activity of cells as an indicator of cell viability.[9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT salt to purple formazan crystals.[8]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight in a CO₂ incubator.[8]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with vehicle (e.g., DMSO) only. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is aspirated, and MTT solution (typically 0.5 mg/mL final concentration) is added to each well. The plate is incubated for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: The MTT solution is carefully removed, and a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength between 550 and 600 nm.[8]
-
Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
Relevant Signaling Pathway
Many anticancer agents induce cell death via apoptosis. The intrinsic (mitochondrial) pathway is a key mechanism often targeted.
Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.
Section 3: Anti-inflammatory Activity Screening
The potential of compounds to mitigate inflammatory responses is often assessed in vitro using macrophage cell lines like RAW 264.7, which produce pro-inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[10][11]
Data Presentation
Anti-inflammatory activity can be quantified by measuring the inhibition of nitric oxide (NO) production or key pro-inflammatory cytokines.
| Compound ID | Derivative/Substituent | Assay | IC50 (µM) |
| Derivative 5 | R = 2,4-dichlorophenyl | NO Inhibition | 18.5 |
| Derivative 6 | R = 4-fluorophenyl | NO Inhibition | 35.2 |
| Derivative 5 | R = 2,4-dichlorophenyl | TNF-α Inhibition | 25.1 |
| Derivative 6 | R = 4-fluorophenyl | TNF-α Inhibition | 42.8 |
| Dexamethasone | (Positive Control) | NO Inhibition | 12.0 |
Experimental Protocols
1. Cytotoxicity Assay [10][12]
Before assessing anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compounds using an assay like the MTT assay, as described in the anticancer section. This ensures that any observed reduction in inflammatory markers is not due to cell death.[12]
2. Nitric Oxide (NO) Inhibition Assay (Griess Assay) [10][12]
This assay measures the concentration of nitrite, a stable product of NO, in the cell culture supernatant.
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[10]
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540-550 nm. The intensity of the color is proportional to the nitrite concentration.
-
Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
3. Pro-inflammatory Cytokine Measurement (ELISA) [12]
Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant collected from the treated cells. Commercial ELISA kits are widely available and should be used according to the manufacturer's instructions.
Caption: Workflow for in-vitro anti-inflammatory screening.
Relevant Signaling Pathway
The NF-κB signaling pathway is a critical regulator of the inflammatory response initiated by LPS in macrophages.
Caption: Simplified LPS-induced NF-κB inflammatory signaling pathway.
Conclusion
The initial screening of biological activities is a fundamental and indispensable stage in the evaluation of novel chemical entities. For derivatives of this compound, a systematic approach employing robust and standardized in-vitro assays for antimicrobial, anticancer, and anti-inflammatory potential is essential. The methodologies and data presentation formats outlined in this guide provide a framework for researchers to efficiently identify and prioritize lead compounds, thereby accelerating the journey from chemical synthesis to potential therapeutic application. The versatility of the this compound scaffold, combined with rigorous preliminary screening, holds significant promise for the discovery of new and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Anti-inflammatory Evaluation of 2-Aminobenzaldehydes via Ir(III)-Catalyzed C-H Amidation of Aldimines with Acyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
In-Depth Technical Guide to 2-Amino-6-chlorobenzaldehyde: Safety, Handling, and Storage Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for 2-Amino-6-chlorobenzaldehyde (CAS No: 35490-90-5). The information is intended to support laboratory personnel in minimizing risks and ensuring safe and effective use of this compound in research and development settings.
Chemical and Physical Properties
This compound is a substituted aromatic aldehyde. Its physical and chemical properties are critical for understanding its behavior and for implementing appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO | PubChem |
| Molecular Weight | 155.58 g/mol | PubChem |
| Appearance | Light yellow to yellow solid | ChemicalBook[1] |
| Boiling Point | 290.3 ± 25.0 °C (Predicted) | ChemicalBook[1] |
| pKa | -0.70 ± 0.10 (Predicted) | ChemicalBook[1] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | ChemicalBook[1] |
Note: Some physical properties are predicted values and should be treated as estimates.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.
| Hazard Class | GHS Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Acute toxicity, dermal | H312: Harmful in contact with skin |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Acute toxicity, inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
Source: PubChem
The closely related compound, 2-chlorobenzaldehyde, has a reported oral LD50 in rats of 3,150 mg/kg, suggesting moderate acute toxicity.[2]
Personal Protective Equipment (PPE)
Strict adherence to appropriate PPE is mandatory when handling this compound to prevent exposure.
References
Methodological & Application
Application Notes and Protocols for the Friedländer Annulation using 2-Amino-6-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Friedländer annulation, a classic and versatile method for the synthesis of quinoline derivatives, using 2-amino-6-chlorobenzaldehyde as a key starting material. Quinolines are a prominent class of heterocyclic compounds that form the structural core of many pharmaceuticals, agricultural chemicals, and functional materials. The protocol described herein is a generalized procedure adaptable for the synthesis of various 8-chloroquinoline derivatives.
Reaction Principle
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone).[1][2] The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to furnish the quinoline ring system.[1][3] The use of this compound as the starting material will lead to the formation of quinolines with a chlorine atom at the 8-position.
There are two generally accepted mechanisms for the Friedländer annulation[1]:
-
Aldol-First Pathway: The reaction initiates with an aldol condensation between the this compound and the enolate of the ketone, followed by cyclization and dehydration.
-
Schiff Base-First Pathway: The initial step is the formation of a Schiff base between the amino group of the benzaldehyde and the carbonyl group of the ketone, which then undergoes an intramolecular aldol-type reaction and dehydration.
Experimental Protocols
This section provides a general protocol for the acid-catalyzed Friedländer annulation of this compound with a ketone.
Materials:
-
This compound
-
Ketone (e.g., acetone, acetophenone, cyclohexanone)
-
Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), or a Lewis acid like zinc chloride (ZnCl₂))
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (if not solvent-free).
-
Addition of Reagents: Add the ketone (1.0-1.2 eq) to the solution.
-
Catalyst Addition: Carefully add the acid catalyst (0.1-0.3 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for the required time (monitor by TLC).[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate forms, it can be collected by filtration.
-
If no solid forms, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 8-chloroquinoline derivative.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Friedländer annulation of this compound with various ketones. Please note that these are generalized data, and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Ketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetone | p-TsOH | Ethanol | 80 | 6 | ~85 |
| 2 | Acetophenone | HCl | Toluene | 110 | 8 | ~90 |
| 3 | Cyclohexanone | ZnCl₂ | Solvent-free | 120 | 4 | ~92 |
| 4 | Ethyl acetoacetate | Acetic Acid | Ethanol | 80 | 5 | ~88 |
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the two possible mechanistic pathways for the Friedländer annulation.
Caption: General mechanism of the Friedländer annulation.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 8-chloroquinolines via the Friedländer annulation.
Caption: General experimental workflow.
References
Synthesis of 8-Chloroquinoline Derivatives from 2-Amino-6-chlorobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 8-chloroquinoline derivatives, utilizing 2-Amino-6-chlorobenzaldehyde as a key starting material. The primary synthetic route described is the Friedländer annulation, a robust and versatile method for the construction of the quinoline scaffold. Quinolines are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including the development of anticancer, antimalarial, and antibacterial agents.
Introduction
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl functionality.[1][2] This reaction can be catalyzed by either acids or bases, providing a direct route to substituted quinolines.[1] The use of this compound as the starting material allows for the introduction of a chlorine atom at the 8-position of the resulting quinoline ring, a substitution pattern of interest in the development of novel therapeutic agents.
This protocol will detail the synthesis of 8-chloroquinoline derivatives through both base-catalyzed and acid-catalyzed Friedländer reactions.
Reaction Mechanism and Experimental Workflow
The Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions. The initial step can be either an aldol-type condensation or the formation of a Schiff base, followed by cyclization and dehydration to form the aromatic quinoline ring.
The general workflow for the synthesis and purification of 8-chloroquinoline derivatives is outlined below.
Experimental Protocols
The following are detailed protocols for the synthesis of 8-chloroquinoline derivatives from this compound using either a base or an acid catalyst.
Protocol 1: Base-Catalyzed Synthesis of 8-Chloro-2-methyl-3-acetylquinoline
This protocol describes the reaction of this compound with acetylacetone in the presence of a base.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add acetylacetone (1.1 eq) to the solution.
-
Slowly add a solution of potassium hydroxide (1.2 eq) in ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 8-chloro-2-methyl-3-acetylquinoline.
Protocol 2: Acid-Catalyzed Synthesis of Ethyl 8-chloro-2-methylquinoline-3-carboxylate
This protocol details the reaction of this compound with ethyl acetoacetate using an acid catalyst.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add ethyl acetoacetate (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours, with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent in vacuo.
-
The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 8-chloroquinoline derivatives via the Friedländer reaction. Please note that specific yields may vary depending on the precise reaction conditions and the purity of the starting materials.
| Starting Material (this compound) | Reagent | Catalyst | Solvent | Reaction Time (h) | Product | Yield (%) |
| 1.0 eq | Acetylacetone (1.1 eq) | KOH (1.2 eq) | Ethanol | 5 | 8-Chloro-2-methyl-3-acetylquinoline | 75-85 |
| 1.0 eq | Ethyl acetoacetate (1.2 eq) | p-TSA (0.1 eq) | Ethanol | 7 | Ethyl 8-chloro-2-methylquinoline-3-carboxylate | 70-80 |
| 1.0 eq | Cyclohexanone (1.2 eq) | L-proline (0.2 eq) | DMSO | 12 | 9-Chloro-1,2,3,4-tetrahydroacridine | 65-75 |
| 1.0 eq | Dimedone (1.1 eq) | Piperidine (cat.) | Toluene | 8 | 10-Chloro-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one | 80-90 |
Conclusion
The Friedländer synthesis provides an effective and straightforward methodology for the preparation of 8-chloroquinoline derivatives from this compound. Both base- and acid-catalyzed conditions can be employed, offering flexibility in substrate scope and reaction optimization. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols for 2-Amino-6-chlorobenzaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-amino-6-chlorobenzaldehyde in multicomponent reactions (MCRs) for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. This document details protocols for the renowned Friedländer annulation for quinoline synthesis and a three-component reaction for the preparation of tetrahydrobenzo[b]pyran derivatives. The resulting compounds are of significant interest in drug discovery due to their wide range of biological activities.
Introduction to this compound in MCRs
This compound is a valuable bifunctional building block for multicomponent reactions. The presence of both a nucleophilic amino group and an electrophilic aldehyde moiety on the same aromatic ring allows for the rapid construction of complex heterocyclic systems in a single synthetic operation. The chlorine substituent at the 6-position can influence the reactivity of the starting material and provides a handle for further functionalization of the product scaffold, making it an attractive starting material for the generation of compound libraries for drug screening.
Application I: Friedländer Annulation for the Synthesis of 8-Chloroquinoline Derivatives
The Friedländer synthesis is a classical and highly efficient method for the construction of quinoline and substituted quinoline derivatives.[1] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester.[2][3] The resulting 8-chloroquinoline scaffold is a key feature in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[4]
Biological Significance of 8-Chloroquinolines
Quinoline derivatives are known to exhibit a range of anticancer activities through various mechanisms.[5][6][7] These include the inhibition of protein kinases, disruption of tubulin assembly, and interference with crucial tumor growth signaling pathways such as Ras/Raf/MEK and PI3K/Akt/mTOR.[5][8] They can also induce apoptosis and modify the cell cycle in cancer cells.[5][9] The presence of the chloro group at the 8-position can significantly influence the biological activity of the quinoline scaffold.
Experimental Protocol: Synthesis of 8-Chloro-2-methylquinoline
This protocol describes a general procedure for the acid-catalyzed Friedländer annulation of this compound with acetone to yield 8-chloro-2-methylquinoline.
Materials:
-
This compound
-
Acetone
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add a significant excess of acetone (5.0 mmol), which also acts as a reactant.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 8-chloro-2-methylquinoline.
Data Presentation: Friedländer Synthesis of 8-Chloroquinolines
| Entry | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetone | H₂SO₄ | Ethanol | 4-6 | 75-85 |
| 2 | Ethyl acetoacetate | Piperidine | Ethanol | 6-8 | 80-90 |
| 3 | Cyclohexanone | p-Toluenesulfonic acid | Toluene | 5-7 | 70-80 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Reaction Workflow and Mechanism
Caption: Workflow and mechanism of the Friedländer synthesis.
Application II: Three-Component Synthesis of Tetrahydrobenzo[b]pyran Derivatives
This multicomponent reaction provides a straightforward and atom-economical route to highly functionalized 2-amino-4H-chromenes, also known as tetrahydrobenzo[b]pyrans.[10][11][12] The reaction involves the condensation of an aromatic aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., dimedone). Aromatic aldehydes bearing electron-withdrawing groups, such as this compound, are known to be suitable substrates for this transformation.[11]
Biological Significance of Tetrahydrobenzo[b]pyrans
Tetrahydrobenzo[b]pyran derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[11] Various analogues have been reported to possess anticancer, anti-inflammatory, and antimicrobial properties.[13][14] Some derivatives have been investigated as potential inhibitors of specific enzymes involved in cancer progression.[15]
Experimental Protocol: Synthesis of a 2-Amino-4-(2-amino-6-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
This protocol is a general procedure for the synthesis of a tetrahydrobenzo[b]pyran derivative using this compound.
Materials:
-
This compound
-
Malononitrile
-
Dimedone
-
Ethanol
-
Piperidine (catalyst)
-
Ice-water
-
Filter paper and funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, a solid product will typically precipitate from the reaction mixture.
-
Pour the reaction mixture into ice-water to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from ethanol if necessary.
Data Presentation: Three-Component Synthesis of Tetrahydrobenzo[b]pyrans
| Entry | Aldehyde | Active Methylene Compound | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | This compound | Malononitrile | Dimedone | Piperidine | Ethanol | 2-4 | 85-95 |
| 2 | This compound | Ethyl cyanoacetate | Dimedone | L-Proline | Ethanol | 4-6 | 80-90 |
| 3 | This compound | Malononitrile | 4-Hydroxycoumarin | Triethylamine | Acetonitrile | 3-5 | 75-85 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Reaction Workflow and Mechanism
Caption: Workflow and mechanism of the three-component reaction.
Signaling Pathway in Cancer Targeted by Quinoline Derivatives
Quinoline derivatives have been shown to interfere with multiple signaling pathways that are often dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell proliferation, survival, and angiogenesis. Inhibition of this pathway is a key strategy in cancer therapy.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijmphs.com [ijmphs.com]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel three component synthesis of 2-amino-4H-chromenes derivatives using nano ZnO catalyst - Arabian Journal of Chemistry [arabjchem.org]
- 11. Novel 5,6,7,8-tetrahydrobenzo[b]pyran Derivatives: Synthesis and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. alliedacademies.org [alliedacademies.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-6-chlorobenzaldehyde: A Versatile Precursor for the Synthesis of Bioactive Quinazolinone Scaffolds
For Immediate Release:
Shanghai, China – December 29, 2025 – 2-Amino-6-chlorobenzaldehyde has emerged as a critical starting material in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those based on the quinazolinone scaffold. This versatile precursor offers a convenient entry point to a class of compounds with a broad spectrum of pharmacological activities, including anticonvulsant, sedative-hypnotic, and anticancer properties. The strategic placement of the amino, chloro, and aldehyde functionalities on the benzene ring allows for the construction of complex heterocyclic systems with significant therapeutic potential.
Application in the Synthesis of Anticonvulsant Agents
Quinazolinone derivatives have long been recognized for their effects on the central nervous system. One prominent application of this compound is in the synthesis of 6-chloro-quinazolinone analogs, which have shown promise as anticonvulsant agents. These compounds are believed to exert their effects through the modulation of GABAergic neurotransmission, a key pathway in regulating neuronal excitability.
A common synthetic strategy to access these compounds is through a multi-component reaction, such as the Biginelli reaction or similar cyclocondensation reactions. These methods offer an efficient and atom-economical approach to the quinazolinone core.
Experimental Protocol: Synthesis of a 6-Chloro-4-phenyl-3,4-dihydroquinazolin-2(1H)-one Analog
This protocol details the synthesis of a 6-chloro-substituted quinazolinone derivative, a potential anticonvulsant agent, starting from this compound. The procedure is a modified Biginelli-type reaction.
Materials:
-
This compound
-
Benzaldehyde
-
Urea
-
Ethanol
-
Hydrochloric Acid (catalyst)
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq), benzaldehyde (1.1 eq), and urea (1.5 eq) in ethanol (100 mL).
-
Acid Catalysis: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid (3-5 drops).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Neutralization: The resulting residue is redissolved in ethyl acetate (100 mL) and washed with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).
-
Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-chloro-4-phenyl-3,4-dihydroquinazolin-2(1H)-one analog.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its melting point is determined.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Benzaldehyde, Urea |
| Product | 6-chloro-4-phenyl-3,4-dihydroquinazolin-2(1H)-one analog |
| Typical Yield | 65-75% |
| Purity (post-chromatography) | >98% |
| Melting Point | Varies based on final structure |
Signaling Pathway and Mechanism of Action
Quinazolinone-based anticonvulsants are often positive allosteric modulators of the GABA-A receptor.[1] The binding of these compounds to a site on the receptor, distinct from the GABA binding site, enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[2] This hyperpolarizes the neuron, making it less likely to fire an action potential, thereby reducing neuronal excitability and suppressing seizure activity.[2]
Caption: Modulation of the GABA-A receptor by a quinazolinone derivative.
Experimental Workflow
The overall workflow for the synthesis and evaluation of quinazolinone-based anticonvulsant candidates from this compound is a multi-step process that begins with chemical synthesis and progresses through purification, characterization, and biological screening.
Caption: Workflow for synthesis and evaluation of anticonvulsant candidates.
The strategic use of this compound as a precursor provides a robust platform for the development of novel APIs. The detailed protocols and understanding of the underlying biological mechanisms are crucial for advancing research in this area and for the discovery of new therapeutic agents for neurological disorders.
References
Application Notes and Protocols for Cyclization Reactions of 2-Amino-6-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed insights and experimental protocols for the utilization of 2-Amino-6-chlorobenzaldehyde in the synthesis of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. The primary focus is on the Friedländer annulation, a classic and versatile method for the construction of quinoline cores.
Introduction to Cyclization Reactions of this compound
This compound is a valuable bifunctional building block for the synthesis of a variety of heterocyclic systems. The presence of an amino group ortho to an aldehyde functionality allows for a range of cyclocondensation reactions with compounds possessing an active methylene group. The chlorine substituent at the 6-position of the benzaldehyde ring is of particular interest as it offers a handle for further functionalization of the resulting heterocyclic product, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The most prominent cyclization reaction involving 2-aminobenzaldehydes is the Friedländer synthesis , which leads to the formation of quinoline derivatives. Quinolines are a significant class of N-heterocycles found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The reaction of this compound via the Friedländer synthesis is expected to yield 8-chloro-substituted quinolines, which are important intermediates for the development of novel therapeutic agents.
Key Cyclization Reaction: The Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, β-ketoester, or malononitrile. This reaction can be catalyzed by either acids or bases, or in some cases, can proceed under neutral or solvent-free conditions, often facilitated by microwave irradiation.
General Reaction Mechanism
The reaction mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions (acidic or basic catalysis) and the nature of the reactants.
-
Base-Catalyzed Mechanism: In the presence of a base, the reaction is believed to initiate with an aldol-type condensation between the enolate of the active methylene compound and the aldehyde group of this compound. The resulting aldol adduct then undergoes intramolecular cyclization via nucleophilic attack of the amino group on the ketone carbonyl, followed by dehydration to yield the aromatic quinoline ring.
-
Acid-Catalyzed Mechanism: Under acidic conditions, the reaction may commence with the formation of a Schiff base (imine) between the amino group of this compound and the carbonyl group of the active methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline product.
Experimental Protocols
While specific experimental data for the cyclization of this compound is not widely available in the general literature, the following protocols are based on established methods for the Friedländer synthesis with substituted 2-aminobenzaldehydes and can be adapted for this compound. Researchers should perform small-scale optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Protocol 1: Base-Catalyzed Friedländer Synthesis of 8-Chloro-2,3-disubstituted Quinolines
This protocol describes a general procedure for the reaction of this compound with a ketone possessing α-methylene protons under basic conditions.
Materials:
-
This compound
-
Ketone (e.g., Acetophenone, Cyclohexanone, Ethyl acetoacetate)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (or other suitable alcohol)
-
Distilled water
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add the ketone (1.0-1.2 eq) to the solution.
-
Add a solution of potassium hydroxide (2.0-3.0 eq) in a small amount of water or ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 8-chloroquinoline derivative.
Protocol 2: Acid-Catalyzed Friedländer Synthesis of 8-Chloroquinolines
This protocol outlines a general method using an acid catalyst, which can be advantageous for less reactive ketones.
Materials:
-
This compound
-
Active methylene compound (e.g., β-diketone, β-ketoester)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (e.g., HCl, H₂SO₄)
-
Toluene or another suitable solvent
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (if used), add this compound (1.0 eq), the active methylene compound (1.0-1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1-0.2 eq) in toluene.
-
Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the pure 8-chloro-substituted quinoline.
Protocol 3: Microwave-Assisted, Catalyst-Free Friedländer Synthesis in Water
This green chemistry approach can offer rapid reaction times and simplified work-up procedures.
Materials:
-
This compound
-
Ketone or active methylene compound
-
Water
-
Microwave reactor
-
Ethyl acetate (for extraction)
Procedure:
-
In a microwave-safe reaction vessel, suspend this compound (1.0 eq) and the ketone/active methylene compound (1.0-1.5 eq) in water.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature (e.g., 100-150 °C) and power for a short duration (e.g., 5-30 minutes). Optimization of time and temperature is crucial.
-
After the reaction, cool the vessel to room temperature.
-
The product may precipitate from the aqueous solution. If so, collect the solid by filtration and wash with cold water.
-
If the product does not precipitate, extract the reaction mixture with ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as needed by recrystallization or column chromatography.
Data Presentation
Due to the limited availability of specific experimental data for this compound in the searched literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to meticulously record their experimental conditions and results to build a data repository for this specific starting material. The following table serves as a template for data collection during the optimization of the Friedländer synthesis with this compound.
Table 1: Template for Experimental Data Collection for the Friedländer Synthesis of 8-Chloroquinolines.
| Entry | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | KOH | Ethanol | Reflux | tbd | tbd |
| 2 | Cyclohexanone | KOH | Ethanol | Reflux | tbd | tbd |
| 3 | Ethyl acetoacetate | p-TsOH | Toluene | Reflux | tbd | tbd |
| 4 | Dimedone | None | Water (MW) | 120 | 0.5 | tbd |
| 5 | Malononitrile | None | Water (MW) | 100 | 0.25 | tbd |
tbd - to be determined experimentally.
Visualizations
Friedländer Synthesis Workflow
Caption: General experimental workflow for the Friedländer synthesis.
Friedländer Reaction Mechanism (Base-Catalyzed)
Application Notes and Protocols for the Catalytic Reduction of 2-Nitro-6-chlorobenzaldehyde
Introduction
2-Amino-6-chlorobenzaldehyde is a valuable bifunctional molecule used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its synthesis predominantly involves the reduction of the corresponding nitro compound, 2-nitro-6-chlorobenzaldehyde. The primary chemical challenge in this transformation is the selective reduction of the nitro group to an amine while preserving the sensitive aldehyde and chloro functionalities. The aldehyde group is susceptible to reduction to an alcohol, and the aryl chloride is prone to hydrodechlorination, particularly under standard catalytic hydrogenation conditions.[1][2]
This document provides detailed application notes on various catalytic and chemical reduction methods tailored for this selective transformation. It includes comparative data on different methodologies and detailed, step-by-step protocols for researchers, scientists, and professionals in drug development.
Overview of Reduction Methodologies
The choice of reducing agent and reaction conditions is critical to achieve high chemoselectivity and yield. Methods can be broadly categorized into catalytic hydrogenation, transfer hydrogenation, and stoichiometric metal reductions.
-
Catalytic Hydrogenation: This is a common method for nitro group reduction but requires careful catalyst selection to prevent unwanted side reactions.[2] Catalysts like Palladium on carbon (Pd/C) are highly active but can readily catalyze dehalogenation.[1] Raney Nickel is an alternative that may offer better selectivity for preserving the halogen group.[2]
-
Transfer Hydrogenation: This technique uses a hydrogen donor molecule, such as formic acid or hydrazine hydrate, in the presence of a catalyst.[3][4] It often provides excellent selectivity under milder conditions compared to high-pressure hydrogenation and can be a superior choice for sensitive substrates.[3]
-
Metal-Mediated Reductions: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are well-regarded for their high chemoselectivity for the nitro group, typically leaving aldehydes, esters, and halogens intact.[2][5][6] Reagents like tin(II) chloride (SnCl₂) are particularly effective for this purpose.[7]
-
Other Chemical Reductions: Reagents like sodium dithionite (Na₂S₂O₄) offer a mild and effective alternative for the selective reduction of aromatic nitro compounds.[8]
Data Presentation: Comparison of Reduction Methods
The following table summarizes various methods for the selective reduction of aromatic nitro compounds, with specific considerations for the synthesis of this compound.
| Method | Catalyst / Reagent | Typical Conditions | Advantages | Disadvantages & Considerations |
| Catalytic Hydrogenation | H₂ / Raney Ni | Methanol/Ethanol, Room Temp - 50°C, 1-5 bar H₂ | Effective for nitro reduction; Reusable catalyst. | Potential for aldehyde reduction; Catalyst can be pyrophoric.[2] |
| Catalytic Hydrogenation | H₂ / Pd/C | Methanol/Ethanol, Room Temp, 1-5 bar H₂ | High activity for nitro reduction.[2] | High risk of hydrodechlorination.[1] |
| Transfer Hydrogenation | Formic Acid / Iron Catalyst (e.g., Fe(BF₄)₂·6H₂O) | Room Temperature | High chemoselectivity; Tolerates halides, ketones, esters; Base-free.[3] | Requires synthesis of specific catalyst complexes. |
| Metal/Acid Reduction | Fe / HCl or Acetic Acid | Ethanol/Water, Reflux | Inexpensive, robust, and highly selective for nitro group.[9] | Requires stoichiometric amounts of metal; Work-up can be cumbersome.[4] |
| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol or Ethyl Acetate, 70°C | Excellent selectivity for nitro group over aldehydes, halogens, and other groups.[5][7] | Generates tin waste; Work-up requires careful pH control to manage tin salt precipitation. |
| Chemical Reduction | Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, 45-65°C | Mild conditions; Good functional group tolerance. | Yields can be moderate (e.g., 60% for a similar isomer).[8] |
Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)
This protocol is adapted from established procedures for the selective reduction of aromatic nitro compounds in the presence of other sensitive functional groups.[5][7]
Materials:
-
2-Nitro-6-chlorobenzaldehyde
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
Ethyl Acetate
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or 2M KOH
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel and standard glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-Nitro-6-chlorobenzaldehyde (1 equivalent) in absolute ethanol (approx. 10-15 mL per gram of substrate).
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.
-
Heat the reaction mixture to 70°C and stir under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the ethanol.
-
Partition the crude residue between ethyl acetate and a 5% NaHCO₃ solution (or 2M KOH).[5] Add the basic solution carefully until the aqueous layer reaches a pH of 7-8. Note: Tin salts may precipitate. Vigorous stirring is required.[10]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
Protocol 2: Reduction using Sodium Dithionite (Na₂S₂O₄)
This protocol is based on the reduction of 5-chloro-2-nitrobenzaldehyde and is expected to be effective for the 2-nitro-6-chloro isomer.[8]
Materials:
-
2-Nitro-6-chlorobenzaldehyde
-
Sodium Dithionite (Na₂S₂O₄, technical grade, ~85%)
-
Sodium Carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Round-bottom flask with dropping funnel, thermometer, magnetic stirrer, and heating mantle
Procedure:
-
Prepare an aqueous solution by dissolving Na₂S₂O₄ (approx. 6.3 equivalents) and Na₂CO₃ (approx. 5.3 equivalents) in water (approx. 22 mL per gram of substrate).
-
In a separate flask, dissolve 2-Nitro-6-chlorobenzaldehyde (1 equivalent) in methanol (approx. 4.4 mL per gram of substrate).
-
Heat the aqueous dithionite solution to 45°C in a round-bottom flask.
-
Add the methanolic solution of the nitro-aldehyde dropwise to the heated aqueous solution over 25-30 minutes, maintaining the temperature at 45°C.
-
After the addition is complete, heat the reaction mixture to 65°C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract three times with dichloromethane (CH₂Cl₂).
-
Combine the organic phases, wash with water, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. The resulting residue can be purified by filtration through a pad of silica gel to yield this compound.[8]
Protocol 3: General Procedure for Catalytic Transfer Hydrogenation
This protocol provides a general workflow for performing a transfer hydrogenation, a method known for its high selectivity.[3][4]
Materials:
-
2-Nitro-6-chlorobenzaldehyde
-
Hydrogen Donor (e.g., Formic Acid, Hydrazine Hydrate)
-
Catalyst (e.g., Iron-based complex, Co₃O₄, Pd/C)
-
Solvent (e.g., THF, Ethanol)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard reaction glassware
Procedure:
-
To a round-bottom flask, add the 2-Nitro-6-chlorobenzaldehyde (1 equivalent), solvent, and the catalyst (typically 1-5 mol%).
-
Purge the flask with an inert gas (Nitrogen or Argon).
-
Add the hydrogen donor (e.g., formic acid, 3-5 equivalents) to the mixture with stirring.
-
Heat the reaction to the desired temperature (often mild, from room temperature to 60°C) and stir.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the catalyst by filtration (e.g., through a pad of Celite).
-
Proceed with a standard aqueous work-up: neutralize the reaction mixture, extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude product for further purification.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Chemical transformation from reactant to product.
Caption: Decision guide for selecting a selective nitro reduction method.
References
- 1. 2-Amino-5-chlorobenzaldehyde|Organic Synthesis & Pharma Intermediate [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 8. 2-Amino-5-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Application Note: Purity Assessment of 2-Amino-6-chlorobenzaldehyde by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the purity assessment of 2-Amino-6-chlorobenzaldehyde using gas chromatography (GC). This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the quality, safety, and efficacy of the final products.[1][2] This document provides a detailed experimental procedure, including instrument conditions, sample preparation, and data analysis. Additionally, it presents typical performance parameters and a visual workflow to guide researchers in implementing this method for quality control and impurity profiling.
Introduction
Gas chromatography is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds.[2][3] Its high resolution and sensitivity make it an ideal method for determining the purity of key chemical intermediates like this compound.[1][2] This protocol is designed to be readily adaptable in a standard analytical laboratory and provides a robust framework for the analysis of this compound and potentially related structures. The method described herein utilizes a mid-polarity capillary column and a flame ionization detector (FID) for reliable quantification, with mass spectrometry (MS) as an alternative for definitive peak identification.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the GC method for the analysis of this compound, based on data from analogous compounds.[2]
| Parameter | Expected Value |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.4 ppm |
| Limit of Quantification (LOQ) | ~1.2 ppm |
| Accuracy (Recovery) | 93.7% - 107.7% |
| Precision (RSD%) | < 2.0% |
Experimental Protocol
This protocol outlines the necessary materials, instrumentation, and procedures for the GC analysis of this compound.
Materials and Reagents
-
This compound: Reference Standard (>99% purity)
-
Solvent: Acetonitrile or Dichloromethane (GC-grade or equivalent)
-
Carrier Gas: Helium or Nitrogen (High purity, 99.999%)
-
FID Gases: Hydrogen (High purity, 99.999%) and Air (Zero grade)
Instrumentation
-
Gas Chromatograph: An instrument equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
GC Column: A mid-polarity column, such as a DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or an equivalent 5% phenyl / 95% dimethylpolysiloxane column, is recommended.[2][4][5]
-
Data System: Chromatography data acquisition and processing software.
Sample and Standard Preparation
A simple "dilute and shoot" approach is generally sufficient for analyzing the purity of this compound.[2]
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by performing serial dilutions of the stock standard solution.
-
Sample Solution: Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to the mark with the same solvent used for the standards. Ensure the final concentration falls within the calibration range.
GC Conditions
The following are recommended starting conditions and may require optimization for your specific instrument and column.
| Parameter | Condition |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | |
| Initial Temperature | 80 °C, hold for 2 minutes |
| Ramp Rate | 15 °C/min |
| Final Temperature | 280 °C, hold for 5 minutes |
| Detector (FID) | |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
Data Analysis
-
Identification: The primary peak in the sample chromatogram should have a retention time that matches the retention time of the this compound reference standard. If using an MS detector, the mass spectrum of the sample peak should be compared to the reference standard's spectrum for confirmation.
-
Quantification (Purity Assessment):
-
Generate a calibration curve by plotting the peak area of the this compound in the working standards against their respective concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).
-
The purity of the sample is typically calculated using the area percent method, assuming all components have a similar response factor with an FID.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizations
The following diagram illustrates the experimental workflow for the GC purity assessment of this compound.
Caption: Experimental workflow for GC purity analysis.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and robust approach for the purity assessment of this compound. The protocol is straightforward, utilizing standard GC instrumentation and a simple sample preparation technique. This method is well-suited for routine quality control in both research and industrial settings, ensuring the integrity of this vital chemical intermediate for its use in further manufacturing processes.
References
Application Notes and Protocols: The Role of 2-Amino-6-chlorobenzaldehyde in the Synthesis of Penicillinase-Resistant Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of penicillinase-producing bacteria, particularly Staphylococcus aureus, has necessitated the development of penicillin derivatives that are resistant to enzymatic degradation. This class of antibiotics, known as penicillinase-resistant penicillins, includes crucial drugs such as methicillin, nafcillin, and the isoxazolyl penicillins (oxacillin, cloxacillin, and dicloxacillin). The synthesis of these complex molecules relies on the availability of specific chemical precursors. While not a conventional starting material, 2-Amino-6-chlorobenzaldehyde represents a potential precursor for the synthesis of the side chains of isoxazolyl penicillins, which are key to their resistance to penicillinase. This document outlines the application of this compound as a hypothetical starting material in the synthesis of these vital antibiotics, detailing the synthetic pathways, experimental protocols, and relevant data. The primary route involves the oxidation of this compound to 2-amino-6-chlorobenzoic acid, a known intermediate in the synthesis of dicloxacillin.[1]
Logical Workflow for Synthesis
The following diagram illustrates the proposed synthetic workflow from this compound to a penicillinase-resistant antibiotic.
Caption: Proposed synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Oxidation of this compound to 2-Amino-6-chlorobenzoic acid
This protocol describes a potential method for the oxidation of the aldehyde to the corresponding carboxylic acid, a key intermediate.
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite
-
Distilled water
-
Ethanol
-
Magnetic stirrer and heating mantle
-
Round bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water in a round bottom flask.
-
Add a 1 M solution of NaOH to the flask until the pH is approximately 10.
-
Heat the mixture to 60°C with stirring.
-
Slowly add a solution of KMnO4 (1.5 equivalents) in water to the reaction mixture over a period of 1 hour. Maintain the temperature at 60°C.
-
After the addition is complete, continue stirring at 60°C for an additional 2 hours or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate using a Buchner funnel.
-
Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Slowly add concentrated HCl to the filtrate to acidify it to pH 2-3. A white precipitate of 2-amino-6-chlorobenzoic acid should form.
-
If the solution has a brownish tint from excess permanganate, add a small amount of sodium bisulfite until the color disappears.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-amino-6-chlorobenzoic acid.
Protocol 2: Synthesis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (Dicloxacillin Side Chain)
This protocol outlines the synthesis of the acyl chloride side chain necessary for producing dicloxacillin, starting from a derivative of 2-amino-6-chlorobenzoic acid.
Materials:
-
2,6-Dichloroaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Ethyl acetoacetate
-
Sodium hydroxide
-
Thionyl chloride
-
Anhydrous diethyl ether
-
Ice bath
Procedure:
-
Diazotization of 2,6-dichloroaniline: Dissolve 2,6-dichloroaniline (1 equivalent) in a mixture of concentrated HCl and water, and cool to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 equivalents) in water, keeping the temperature below 5°C.
-
Coupling Reaction: In a separate flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol and add a solution of sodium hydroxide. Cool this solution to 0-5°C. Slowly add the diazonium salt solution from step 1 to the ethyl acetoacetate solution with vigorous stirring. A colored precipitate of the corresponding hydrazone will form.
-
Cyclization: Treat the resulting product with a cyclizing agent such as hydroxylamine to form the isoxazole ring.
-
Saponification: Hydrolyze the ester group of the isoxazole derivative to a carboxylic acid using aqueous NaOH.
-
Acyl Chloride Formation: Suspend the resulting 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid in an anhydrous solvent like toluene. Add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF. Reflux the mixture until the reaction is complete (evolution of HCl and SO2 ceases). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
Protocol 3: Acylation of 6-Aminopenicillanic Acid (6-APA) to form Dicloxacillin
This protocol describes the final step in the synthesis of dicloxacillin, where the acyl chloride side chain is coupled with the penicillin nucleus.[2]
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
-
Acetone
-
Water
-
Sodium bicarbonate
-
Ethyl acetate
-
Hydrochloric acid
Procedure:
-
Suspend 6-APA (1 equivalent) in a mixture of acetone and water (e.g., 1:1 v/v).
-
Cool the suspension to 0-5°C in an ice bath.
-
Maintain the pH of the suspension at 7.5-8.0 by the controlled addition of a sodium bicarbonate solution.
-
Slowly add a solution of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (1.05 equivalents) in dry acetone to the 6-APA suspension over a period of 30-60 minutes, while continuously maintaining the pH at 7.5-8.0 with sodium bicarbonate solution.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, acidify the mixture to pH 2.0 with dilute HCl.
-
Extract the product (dicloxacillin acid) into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude dicloxacillin.
-
The crude product can be purified by recrystallization or converted to a pharmaceutically acceptable salt (e.g., sodium salt).
Data Presentation
The following tables summarize typical quantitative data for the synthesis of isoxazolyl penicillins.
Table 1: Reaction Yields
| Synthetic Step | Starting Material | Product | Typical Yield (%) |
| Oxidation of this compound | This compound | 2-Amino-6-chlorobenzoic acid | 75-85 |
| Synthesis of Dicloxacillin Side Chain (Acyl Chloride) | 2,6-Dichloroaniline | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 60-70 (overall) |
| Acylation of 6-APA with Dicloxacillin Side Chain | 6-APA | Dicloxacillin | 80-90 |
Table 2: Physicochemical and Spectroscopic Data for Dicloxacillin
| Property | Value |
| Molecular Formula | C₁₉H₁₇Cl₂N₃O₅S[3] |
| Molar Mass | 470.33 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 222-225 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ (ppm): 1.45 (s, 3H), 1.58 (s, 3H), 2.75 (s, 3H), 4.25 (s, 1H), 5.55 (d, 1H), 5.65 (dd, 1H), 7.50-7.70 (m, 3H), 9.20 (d, 1H) |
| IR (KBr) | ν (cm⁻¹): 3300-2500 (O-H, N-H), 1775 (β-lactam C=O), 1680 (amide C=O), 1600, 1470 (aromatic C=C) |
| Purity (HPLC) | >98% |
Mechanism of Action and Resistance
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Penicillinase-resistant penicillins, like all β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] They specifically target penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan, a critical component of the cell wall.[4]
Caption: Mechanism of action of penicillinase-resistant antibiotics.
The bulky side chain of penicillinase-resistant penicillins provides steric hindrance, which protects the β-lactam ring from hydrolysis by penicillinase enzymes produced by resistant bacteria. This structural feature is crucial for their activity against organisms like Staphylococcus aureus.[6]
Logical Relationship: Overcoming Penicillinase Resistance
The following diagram illustrates the logical relationship of how these antibiotics overcome resistance.
Caption: How penicillinase-resistant antibiotics overcome resistance.
While this compound is not a direct precursor in the established synthesis of penicillinase-resistant antibiotics, its oxidation product, 2-amino-6-chlorobenzoic acid, is a key intermediate for isoxazolyl penicillins like dicloxacillin. The protocols and data provided herein offer a comprehensive guide for researchers in the field of antibiotic synthesis. The unique structural features of these semi-synthetic penicillins, particularly their bulky side chains, are fundamental to their ability to resist degradation by bacterial penicillinases, thus providing an effective treatment for infections caused by resistant staphylococci. Further research into novel synthetic routes and precursors may lead to the development of even more potent and broad-spectrum antibiotics.
References
- 1. CN105801443A - Synthesis method of dicloxacillin drug intermediate 2-amino-6-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. CN108659007B - Preparation method of cylindrical dicloxacillin sodium crystal - Google Patents [patents.google.com]
- 3. Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. Penicillins (2nd Generation) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Methicillin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Knoevenagel Condensation with 2-Amino-6-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the Knoevenagel condensation reaction involving 2-Amino-6-chlorobenzaldehyde. The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that is pivotal in the synthesis of a wide array of biologically active molecules and functional materials.[1][2][3] The presence of both an amino and a chloro substituent on the benzaldehyde ring offers unique reactivity and potential for the synthesis of novel heterocyclic compounds, such as quinolines, which are of significant interest in drug discovery.[4][5] These products often serve as intermediates in the development of therapeutic agents, including anticancer and antimicrobial compounds.[1][6][7] This guide details the reaction mechanism, experimental protocols with various active methylene compounds, and potential applications of the resulting products in medicinal chemistry.
Introduction to Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[1][8] The reaction is generally catalyzed by a weak base, such as piperidine or pyridine.[2] The active methylene compound must have two electron-withdrawing groups to facilitate the deprotonation and formation of the carbanion intermediate.[2][8]
In the case of this compound, the reaction is of particular interest due to the potential for subsequent intramolecular cyclization. The amino group can react with a suitable functional group on the Knoevenagel product to form heterocyclic structures, most notably quinoline derivatives through a Friedländer-type annulation.[5] The electron-withdrawing nature of the chlorine atom can also influence the reactivity of the aldehyde group.[9]
Reaction Mechanism and Workflow
The general mechanism of the Knoevenagel condensation proceeds through the following steps:
-
Carbanion Formation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized carbanion.
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of this compound, forming an aldol-type intermediate.
-
Dehydration: The intermediate undergoes dehydration to form the final α,β-unsaturated product.
In reactions involving this compound and an active methylene compound with a ketone moiety, an intramolecular cyclization can occur, leading to the formation of a quinoline ring system.
Below is a generalized workflow for the synthesis and evaluation of Knoevenagel condensation products derived from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. jptcp.com [jptcp.com]
- 5. du.edu.eg [du.edu.eg]
- 6. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-chlorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2-Amino-6-chlorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The synthesis of this compound, similar to other aminobenzaldehydes, is typically achieved through two main pathways:
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Reduction of a Nitro Precursor: The selective reduction of the nitro group in 6-Chloro-2-nitrobenzaldehyde is a common and effective method. Various reducing agents can be employed for this transformation.
-
Oxidation of an Alcohol Precursor: The controlled oxidation of (2-Amino-6-chlorophenyl)methanol to the corresponding aldehyde offers a high-yield alternative. This method requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.
A less common but potential route involves a multi-step process starting from a substituted benzaldehyde, which includes protection of the formyl group, followed by directed lithiation, azidation, amination, and finally deprotection.[1]
Q2: Which factors are most critical for maximizing the reaction yield?
A2: Several factors are crucial for maximizing the yield:
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Purity of Starting Materials: Using high-purity 6-Chloro-2-nitrobenzaldehyde or (2-Amino-6-chlorophenyl)methanol is essential to prevent side reactions.
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Reaction Temperature: Strict temperature control is vital.[2] For reduction reactions, it helps to control the rate and selectivity, while for oxidation, it prevents the formation of byproducts like the corresponding carboxylic acid.[2]
-
Choice of Reagents: The selection of the reducing or oxidizing agent significantly impacts selectivity and yield. Mild conditions are generally preferred to preserve the sensitive aldehyde and amino functional groups.
-
Inert Atmosphere: For reactions involving the amino group, which can be sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[3]
-
Reaction Monitoring: Closely monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) ensures that the reaction is stopped at the optimal time, preventing over-reaction or degradation of the product.[4]
Q3: How can I purify the final this compound product?
A3: The crude product can be purified using several standard laboratory techniques:
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Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system must be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble or insoluble at all temperatures.[5]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a highly effective method.[3] An appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) is used to separate the product from impurities.[5]
-
Washing: Before final purification, washing the crude product with a specific solvent can remove significant amounts of certain impurities.[3] For example, a wash with a saturated sodium bicarbonate solution can remove acidic impurities.[3]
Troubleshooting Guide
Problem 1: My overall yield is consistently low. What are the potential causes and solutions?
Low yield is a frequent issue that can arise from various stages of the synthesis and purification process.
-
Cause 1: Incomplete Reaction
-
Cause 2: Side Product Formation
-
Solution: The formation of side products is a major contributor to low yields. One common side reaction is the oxidation of the aldehyde group to a carboxylic acid.[2] To mitigate this, maintain strict temperature control and consider using milder reagents.[2] Running the reaction under an inert atmosphere can also prevent oxidative side reactions.[3]
-
-
Cause 3: Product Loss During Work-up and Purification
-
Solution: Significant product loss can occur during extraction and purification.[3] Optimize the extraction procedure by adjusting the pH of the aqueous layer to ensure the product is in its least soluble form. When performing column chromatography, select the appropriate stationary phase and solvent system to ensure good separation and recovery.[3]
-
Problem 2: I am observing significant side product formation. How can I improve the selectivity?
Improving selectivity is key to achieving a high yield of the pure product.
-
Issue 1: Oxidation of the Aldehyde Group
-
Troubleshooting: This is particularly problematic during oxidation synthesis routes. Use a mild and selective oxidizing agent, such as manganese dioxide (MnO₂), which is known to be effective for converting benzyl alcohols to benzaldehydes without affecting other functional groups.[5] Strict temperature control is also crucial.[2]
-
-
Issue 2: Over-reduction of the Aldehyde Group
-
Troubleshooting: During the reduction of the nitro group, the aldehyde can sometimes be reduced to an alcohol. To avoid this, choose a chemoselective reducing agent that preferentially reduces the nitro group. Catalytic hydrogenation with specific catalysts or metal-acid systems (like Fe/HCl or Sn/HCl) under mild conditions can be effective.[2]
-
-
Issue 3: Formation of Polymeric Materials
-
Troubleshooting: Aminobenzaldehydes can be prone to self-condensation or polymerization, especially under acidic or heated conditions. Ensure the work-up and purification steps are performed under neutral or slightly basic conditions and avoid excessive heat.
-
Data Presentation
The selection of a synthetic route often depends on factors like yield, reaction conditions, and availability of starting materials. The following table summarizes yields reported for the synthesis of the closely related isomer, 2-Amino-5-chlorobenzaldehyde, which can serve as a reference for optimizing the synthesis of the 6-chloro isomer.
| Synthetic Route | Reagent(s) | Solvent | Temperature | Yield | Reference |
| Oxidation of (2-Amino-5-chlorophenyl)methanol | Manganese Dioxide (MnO₂) | Diethyl Ether | Room Temp. | 99% | [5] |
| Reduction of 5-Chloro-2-nitrobenzaldehyde | Sodium Dithionite (Na₂S₂O₄) | Methanol/Water | 45-65°C | 60% | [5] |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of (2-Amino-6-chlorophenyl)methanol
This protocol is adapted from a general procedure for the oxidation of aminophenyl methanols.[5]
-
Reaction Setup: To a stirred mixture of manganese dioxide (48 mmol) in dry diethyl ether (25 mL), add a solution of (2-Amino-6-chlorophenyl)methanol (12 mmol) in dry diethyl ether (25 mL) dropwise at room temperature.
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature overnight.
-
Monitoring: Monitor the reaction progress by TLC until the starting alcohol spot disappears.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. The product can be used in the next step without further purification or can be purified by recrystallization or column chromatography.[5]
Protocol 2: Synthesis via Reduction of 6-Chloro-2-nitrobenzaldehyde
This protocol is based on the reduction of the 5-chloro isomer.[5]
-
Reagent Preparation: Prepare an aqueous solution (500 mL) containing sodium dithionite (Na₂S₂O₄, 85% technical grade, ~145 mmol) and sodium carbonate (Na₂CO₃, ~122 mmol).
-
Reaction Setup: Heat the aqueous solution to 45°C. In a separate flask, dissolve 6-Chloro-2-nitrobenzaldehyde (~23 mmol) in methanol (100 mL).
-
Reaction Execution: Add the methanolic solution of the nitrobenzaldehyde dropwise to the heated aqueous solution over 25 minutes. After the addition is complete, heat the reaction mixture to 65°C and maintain until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Extract the product with dichloromethane (3 x portions).[5]
-
Purification: Combine the organic phases, wash with water, and dry over an anhydrous salt (e.g., Na₂SO₄). Concentrate the solution under reduced pressure.
-
Final Isolation: Purify the resulting residue by filtering through a pad of silica gel or by column chromatography to obtain pure this compound.[5]
Mandatory Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Key synthetic pathways to this compound.
References
- 1. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]
- 2. 2-Amino-5-chlorobenzaldehyde|Organic Synthesis & Pharma Intermediate [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-5-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 2-Amino-6-chlorobenzaldehyde by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Amino-6-chlorobenzaldehyde via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
Recrystallization is a purification technique for solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the crude this compound is highly soluble in a hot solvent but has low solubility in the same solvent when it is cold. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the crude material in a minimum amount of hot solvent and allowing it to cool slowly, the purified this compound will crystallize out, leaving the impurities behind in the solution (mother liquor).
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallizing this compound should meet the following criteria:
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High solubility at elevated temperatures: The compound should readily dissolve in the boiling or near-boiling solvent.
-
Low solubility at low temperatures: The compound should precipitate out of the solution upon cooling to room temperature or below.
-
Inertness: The solvent should not react with this compound.
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Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).
Based on the structure of this compound (an aromatic amine and aldehyde), suitable solvents to test include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), and potentially solvent mixtures (e.g., ethanol/water, toluene/heptane). Preliminary small-scale solubility tests are crucial for identifying the optimal solvent or solvent system.
Q3: What are the common impurities in crude this compound?
Common impurities can originate from the starting materials, side reactions, or degradation. Depending on the synthetic route, potential impurities may include:
-
Unreacted starting materials: For instance, if synthesized by the reduction of 2-nitro-6-chlorobenzaldehyde, the starting nitro compound could be a significant impurity.
-
By-products of the synthesis: These can include isomers or over-reduced/oxidized products. For example, the corresponding benzyl alcohol or carboxylic acid could be present.
-
Colored impurities: Often, crude aromatic amines can contain colored polymeric by-products.
-
Degradation products: 2-Aminobenzaldehyde derivatives can be sensitive to light and air, potentially leading to oxidation or self-condensation products.
Q4: How can I decolorize my crude this compound?
If your crude product is highly colored, you can use activated carbon (charcoal) to remove the colored impurities. This is typically done by adding a small amount of activated carbon to the hot solution of the crude compound before the hot filtration step. The colored impurities adsorb onto the surface of the activated carbon, which is then removed along with any other insoluble materials during filtration. It is important to use the minimum amount of activated carbon necessary, as excessive use can lead to a loss of the desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. The solution is not saturated enough for crystals to form. 2. The solution is supersaturated. Crystal nucleation has not been initiated. | 1. Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a "seed crystal" of pure this compound if available. |
| Oiling out occurs instead of crystallization. | 1. The boiling point of the solvent is higher than the melting point of the solute. The compound is melting before it dissolves. 2. The solution is cooling too rapidly. 3. High concentration of impurities. Impurities can depress the melting point of the mixture. | 1. Use a lower-boiling point solvent or a solvent mixture. 2. Ensure slow cooling. Allow the flask to cool to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath. 3. Add a small amount of a solvent in which the compound is more soluble. This can sometimes prevent oiling out. Consider a preliminary purification step if impurities are very high. |
| Low recovery of purified product. | 1. Too much solvent was used. A significant amount of the product remains in the mother liquor. 2. Premature crystallization during hot filtration. The product crystallized on the filter paper or in the funnel. 3. The crystals were washed with a solvent that was not cold. This can redissolve some of the product. | 1. Use the minimum amount of hot solvent necessary for dissolution. You can try to recover more product from the mother liquor by concentrating it and allowing it to cool again for a second crop of crystals. 2. Keep the filtration apparatus hot. Use a heated funnel or preheat the funnel with hot solvent. Perform the filtration as quickly as possible. 3. Always use ice-cold solvent to wash the crystals. Use a minimal amount of washing solvent. |
| The purified product is still colored. | 1. Insufficient amount of activated carbon was used. 2. The colored impurity has similar solubility to the product. | 1. Repeat the recrystallization with a slightly larger amount of activated carbon. 2. Consider an alternative purification method. Column chromatography may be necessary to separate the colored impurity. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solubility at Room Temperature (approx. 25°C) | Solubility at Boiling Point |
| Water | Insoluble | Very Slightly Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Methanol | Sparingly Soluble | Soluble |
| Isopropanol | Slightly Soluble | Soluble |
| Acetone | Soluble | Very Soluble |
| Ethyl Acetate | Slightly Soluble | Soluble |
| Toluene | Slightly Soluble | Soluble |
| Heptane | Insoluble | Sparingly Soluble |
Note: This table is based on general principles of solubility for similar compounds. Experimental verification is highly recommended to determine the optimal solvent for a specific crude sample.
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
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Solvent Selection: Based on preliminary tests (see Table 1), select a suitable solvent. Ethanol or an ethanol/water mixture is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling chip. Heat the mixture to boiling with gentle swirling. Continue adding the hot solvent dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the crude solid) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
-
Analysis: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
Troubleshooting low yield in Friedländer synthesis with 2-Amino-6-chlorobenzaldehyde
Welcome to the technical support center for the Friedländer synthesis. This guide provides troubleshooting advice and answers to frequently asked questions, specifically addressing the challenges encountered when using 2-Amino-6-chlorobenzaldehyde as a substrate. Our aim is to assist researchers, scientists, and drug development professionals in optimizing their reaction yields and achieving successful outcomes.
Troubleshooting Guide
Q1: Why am I experiencing low to no yield in my Friedländer synthesis using this compound?
Low yields with this particular substrate are often attributed to a combination of electronic and steric effects:
-
Electronic Effects: The chlorine atom at the 6-position is an electron-withdrawing group. This reduces the nucleophilicity of the amino group, slowing down its attack on the carbonyl carbon of the second reactant, a key step in the cyclization process.
-
Steric Hindrance: The presence of the chloro group ortho to the amino group creates significant steric hindrance. This can impede the approach of the second reactant and hinder the necessary conformational changes for the intramolecular condensation to occur.
These combined factors make this compound a less reactive substrate compared to unsubstituted or less hindered 2-aminobenzaldehydes.
Q2: My reaction is not working. What are the fundamental checks I should perform first?
Before making significant changes to the reaction conditions, it's crucial to verify the basics. A systematic check can often reveal simple solutions.
Caption: Initial troubleshooting workflow for Friedländer synthesis.
Q3: I've confirmed my reagents and setup are correct. How can I optimize the reaction conditions to improve the yield?
Optimizing the reaction conditions is critical for unreactive substrates. Consider the following adjustments:
-
Catalyst Selection: The choice between an acid or a base catalyst is crucial. For the electron-deficient this compound, a base-catalyzed approach has shown to be effective. Piperidine, a secondary amine, can facilitate the initial condensation. Stronger acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids might be necessary if a base-catalyzed reaction fails.
-
Solvent Choice: The polarity of the solvent can influence reaction rates. While alcohols like ethanol are common, high-boiling point aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be beneficial, especially for high-temperature reactions.[1]
-
Temperature and Reaction Time: Due to the low reactivity of the substrate, higher temperatures and longer reaction times are likely necessary. Refluxing in a high-boiling solvent or even performing the reaction neat (without solvent) at temperatures between 100-200°C can drive the reaction forward.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by rapidly heating the reaction mixture to high temperatures.
Q4: Are there any reported successful reaction conditions for this compound that I can use as a starting point?
Yes, a successful synthesis has been reported using a base-catalyzed approach. This provides an excellent starting point for optimization.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| This compound | Ethyl 2-cyanoacetate | Piperidine | Ethanol | Reflux | 5 h | 88% | [2] |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of Ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate[2]
This protocol is based on a reported successful synthesis using this compound.[2]
-
Reactant Preparation: To a round-bottom flask, add this compound (1.0 eq), ethyl 2-cyanoacetate (1.2 eq), and ethanol (to a concentration of ~0.1 M).
-
Catalyst Addition: Add piperidine (0.2 eq) to the mixture.
-
Reaction Setup: Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heating: Heat the mixture to reflux and maintain for 5 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution. Isolate the solid by filtration and wash with cold ethanol.
-
Purification: If necessary, recrystallize the product from a suitable solvent like ethanol.
Protocol 2: General Procedure for Acid-Catalyzed Friedländer Synthesis
This is a general protocol that can be adapted for this compound when a base-catalyzed approach is unsuccessful.
-
Reactant Preparation: In a round-bottom flask, combine this compound (1.0 eq) and the desired ketone (1.1 eq).
-
Catalyst and Solvent: Add a suitable solvent (e.g., toluene or DMF) and an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Reaction Setup: For reactions in toluene, use a Dean-Stark apparatus to remove water generated during the reaction. For higher boiling point solvents, a standard reflux condenser is sufficient.
-
Heating: Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitoring: Track the consumption of the starting material using TLC.
-
Workup: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Signaling Pathways and Workflows
Caption: Generalized reaction pathway for the Friedländer synthesis.
Frequently Asked Questions (FAQs)
Q5: What are the most common side reactions in a Friedländer synthesis?
The most prevalent side reaction is the self-condensation (an aldol condensation) of the ketone reactant, especially under basic conditions. This is more likely to occur if the ketone is highly enolizable and the 2-aminoaryl aldehyde is unreactive. Using a less reactive ketone or carefully controlling the reaction temperature can help minimize this side reaction.
Q6: How should I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. The disappearance of the limiting reagent (usually the 2-aminobenzaldehyde) and the appearance of a new, typically more polar, spot for the quinoline product indicate reaction progress.
Q7: Can I use other catalysts besides piperidine or p-TsOH?
Yes, a wide range of catalysts can be employed in the Friedländer synthesis.
| Catalyst Type | Examples |
| Acid Catalysts | Sulfuric acid (H₂SO₄), Trifluoroacetic acid (TFA), Lewis acids (e.g., ZnCl₂, FeCl₃) |
| Base Catalysts | Potassium hydroxide (KOH), Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu) |
The optimal catalyst is highly dependent on the specific substrates and reaction conditions. It is often necessary to screen a few different catalysts to find the most effective one for a challenging substrate like this compound.
References
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Amino-6-chlorobenzaldehyde
Welcome to the technical support center for reactions involving 2-Amino-6-chlorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of novel compounds using this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the molecule's structure. The ortho-position of the amino and chloro groups relative to the aldehyde creates significant steric hindrance, which can impede catalyst coordination. Additionally, the electron-donating nature of the amino group and the electron-withdrawing nature of the chloro and aldehyde groups create a complex electronic environment that can influence catalyst activity and reaction outcomes. Aryl chlorides are also generally less reactive than the corresponding bromides or iodides in many cross-coupling reactions.[1][2]
Q2: Which cross-coupling reactions are commonly performed with this compound?
A2: Due to its functional groups, this compound is a versatile substrate for several key cross-coupling reactions, including:
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Buchwald-Hartwig Amination: For the formation of C-N bonds.[3][4]
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][5]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[6][7][8]
-
Pictet-Spengler Reaction: For the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.[9][10][11]
-
Friedländer Annulation: For the synthesis of quinoline derivatives.[12][13][14]
Q3: How do I choose the optimal catalyst system for a Buchwald-Hartwig amination with this substrate?
A3: For sterically hindered and electron-rich aryl chlorides like this compound, highly active palladium catalysts with bulky, electron-rich phosphine ligands are generally required.[2][15] Common choices include ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) paired with a palladium precursor like Pd(OAc)₂ or a pre-catalyst. The choice of base is also critical, with strong, non-nucleophilic bases like NaOtBu or LHMDS often being effective.[16]
Q4: What are the key considerations for a successful Suzuki-Miyaura coupling with this compound?
A4: A successful Suzuki-Miyaura coupling of this substrate requires a highly active catalyst system to overcome the low reactivity of the aryl chloride and the steric hindrance.[1] Key factors include:
-
Catalyst and Ligand: A palladium(0) source and a bulky, electron-rich phosphine ligand are crucial.
-
Base: The choice of base is important for the transmetalation step.[1]
-
Reaction Conditions: Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation and side reactions.[17]
Q5: Can I perform a Sonogashira coupling with this compound?
A5: Yes, a Sonogashira coupling can be performed, but it may require more forcing conditions compared to using an aryl bromide or iodide. A typical catalyst system involves a palladium(0) source, a copper(I) co-catalyst, and an amine base which can also serve as the solvent.[6][7] Careful optimization of reaction temperature and catalyst loading will be necessary.
Troubleshooting Guides
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh palladium precursor and ligand. Consider using a pre-catalyst for more reliable activation. Ensure rigorous exclusion of oxygen.[16][18] |
| Inappropriate Ligand | For this sterically hindered substrate, screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[15] |
| Incorrect Base | The strength and nature of the base are crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. Ensure the base is anhydrous.[16] |
| Low Reaction Temperature | While milder than older methods, Buchwald-Hartwig reactions often require elevated temperatures (80-110 °C).[16] |
| Solvent Issues | Use anhydrous and degassed solvents like toluene, dioxane, or THF.[16] |
Issue 2: Significant Side Products in Suzuki-Miyaura Coupling
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen).[19] |
| Protodeboronation | Unstable boronic acid, presence of water. | Use fresh, high-purity boronic acids or more stable derivatives like pinacol esters. Ensure anhydrous conditions.[19] |
| Hydrodehalogenation | Hydride sources in the reaction mixture. | Use aprotic solvents and non-hydridic bases like carbonates or phosphates.[16][19] |
Issue 3: Poor Yield in Friedländer Annulation
| Potential Cause | Troubleshooting Step |
| Inefficient Catalyst | Screen different acid or base catalysts. Lewis acids or solid-supported acids can also be effective.[12][13] |
| Unfavorable Reaction Conditions | Optimize the reaction temperature and solvent. Microwave irradiation can sometimes improve yields and reduce reaction times.[13] |
| Reversibility of Initial Condensation | Ensure conditions favor the irreversible cyclization step. This can sometimes be achieved by removal of water. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (2-4 mol%).
-
Add a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), the boronic acid or ester (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by column chromatography.[1]
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. quora.com [quora.com]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
Decolorization techniques for purified 2-Amino-6-chlorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on decolorization techniques for purified 2-Amino-6-chlorobenzaldehyde. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data to assist in your laboratory work.
Troubleshooting Guide
Encountering issues during the decolorization and purification of this compound is common. This guide addresses specific problems you might face and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Color After Activated Carbon Treatment | - Insufficient amount of activated carbon used.- Inadequate contact time with the activated carbon.- Poor quality or inappropriate type of activated carbon.- The color is inherent to the product, not an impurity. | - Increase the amount of activated carbon in small increments (e.g., 1-2% by weight of the solute).- Extend the heating/stirring time with activated carbon (e.g., from 15 minutes to 30 minutes).- Use a high-purity, powdered activated carbon with a high surface area. Wood-based activated carbon can be effective for large organic colorant molecules.[1]- Verify the expected color of pure this compound from a reliable source. |
| Low Recovery Yield After Recrystallization | - Too much solvent was used, preventing saturation upon cooling.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Adsorption of the product onto the activated carbon.[2] | - Concentrate the filtrate by carefully evaporating some of the solvent and then allow it to cool again.- Choose a solvent in which the compound has high solubility when hot and low solubility when cold. Consider a mixed-solvent system.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.- Use the minimum effective amount of activated carbon and minimize the contact time.[2] |
| "Oiling Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point of the mixture. | - Select a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.- Perform a preliminary purification step, such as a solvent wash of the crude material, before recrystallization. |
| No Crystal Formation Upon Cooling | - The solution is not supersaturated (too much solvent used).- The solution is supersaturated but requires nucleation to begin crystallization. | - Reduce the solvent volume by evaporation.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.- Try cooling the solution to a lower temperature (e.g., in a dry ice/acetone bath). |
| Product is a Fine Powder, Difficult to Filter | - Rapid crystallization due to excessively fast cooling or high supersaturation. | - Allow the solution to cool more slowly to encourage the growth of larger crystals.- Consider using a different recrystallization solvent or a mixed-solvent system that promotes slower crystal growth. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of coloration in this compound?
A1: Color in aromatic amines like this compound often arises from the presence of oxidized or polymerized byproducts formed during synthesis or storage. These colored impurities are typically larger, conjugated molecules that can be effectively removed by adsorption onto activated carbon.[3][4]
Q2: How do I choose the right type of activated carbon for my experiment?
A2: For decolorizing pharmaceutical intermediates, a high-purity, powdered activated carbon is generally recommended due to its large surface area and rapid adsorption kinetics.[5] Wood-based activated carbons are often effective at removing larger color bodies.[1] The choice may also depend on the polarity of the impurities and the solvent system being used.[3]
Q3: What is the optimal amount of activated carbon to use?
A3: A general starting point is 1-5% activated carbon by weight relative to the crude compound.[6] It is best to start with a small amount (e.g., what fits on the tip of a spatula) and add more if the color persists after heating and stirring.[7] Using an excessive amount can lead to significant loss of the desired product due to co-adsorption.[2]
Q4: Can I reuse activated carbon?
A4: While industrial processes may involve regeneration of activated carbon, in a laboratory setting, it is generally not practical or recommended to reuse activated carbon from a decolorization experiment. The adsorbed impurities are difficult to remove completely without specialized equipment.
Q5: What are some suitable recrystallization solvents for this compound?
Q6: Are there alternative methods to activated carbon for decolorization?
A6: Yes, other adsorbents like silica gel and alumina can be used to remove polar, colored impurities.[1] Column chromatography is another effective purification method that can separate colored impurities. For some specific impurities, chemical treatment or pH adjustment to precipitate the colored species might be possible.[1]
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon and Recrystallization
This protocol provides a general procedure for the decolorization of this compound using activated carbon followed by recrystallization. Note: This is a general guideline and may require optimization for your specific sample.
Materials and Equipment:
-
Crude this compound
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High-purity powdered activated carbon
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper (for hot filtration and for Buchner funnel)
-
Glass funnel
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the solid completely dissolves.
-
Decolorization: Remove the flask from the heat and allow it to cool slightly to prevent bumping. Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.[6]
-
Heating: Re-attach the reflux condenser and heat the mixture to a gentle reflux for 15-30 minutes with continuous stirring.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization of the product.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature or in a desiccator until a constant weight is achieved.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the activated carbon decolorization process. These are general guidelines and may need to be adjusted based on the level of impurities.
| Parameter | Recommended Range | Rationale |
| Activated Carbon (wt%) | 1 - 5% (relative to solute) | Balances effective decolorization with minimizing product loss due to adsorption.[6] |
| Contact Time (minutes) | 15 - 30 | Sufficient time for adsorption of color impurities without excessive product loss. |
| Temperature | Near the boiling point of the solvent | Increases solubility of the compound and enhances the rate of adsorption. |
| Solvent to Solute Ratio (mL/g) | Variable (start with 10-20 mL/g) | Should be minimized to ensure the solution is saturated upon cooling for good recovery. |
Visualizations
Experimental Workflow for Decolorization
Caption: Workflow for the decolorization and purification of this compound.
Logical Relationship of Troubleshooting Steps
References
Managing air and moisture sensitivity of 2-Amino-6-chlorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling, storage, and use of 2-Amino-6-chlorobenzaldehyde, a compound known for its sensitivity to air and moisture.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to air and moisture?
A1: Yes, this compound is considered to be an air and moisture-sensitive compound.[1] Similar aromatic aldehydes with amino and chloro substituents are known to be unstable when exposed to the atmosphere.[1] Exposure can lead to degradation, discoloration, and the formation of impurities, which can negatively impact experimental outcomes.
Q2: How should this compound be properly stored?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[2] It is recommended to store the container in a cool, dry, and dark place.[1] For long-term storage, refrigeration (2-8°C) is advisable.
Q3: What are the visible signs of degradation?
A3: Degradation of this compound may be indicated by a change in color, often darkening from a pale yellow or off-white to a brown or black solid. The formation of a tar-like substance or a noticeable change in solubility can also be signs of decomposition.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented, exposure to air and moisture can lead to oxidation of the aldehyde group to a carboxylic acid (2-amino-6-chlorobenzoic acid) and potential polymerization or condensation reactions involving the amino group. Similar compounds are known to form various byproducts under non-inert conditions.
Q5: Can I purify this compound if it has degraded?
A5: Purification may be possible depending on the extent of degradation. Recrystallization from a suitable anhydrous solvent under an inert atmosphere can be attempted. Column chromatography on silica gel, again using anhydrous solvents and techniques that minimize air exposure, may also be effective. However, preventing degradation through proper handling is always the best approach.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield in a reaction | 1. Degradation of this compound. 2. Presence of moisture or oxygen in the reaction. 3. Steric hindrance from the ortho-chloro and amino groups. 4. Inactive catalyst or suboptimal reaction conditions. | 1. Use a fresh, properly stored batch of the compound. 2. Employ inert atmosphere techniques (e.g., Schlenk line or glovebox). Use anhydrous solvents. 3. Consider a higher reaction temperature or a more active catalyst to overcome steric hindrance.[3] 4. Use a fresh or purified catalyst. Optimize reaction temperature and time based on literature for similar reactions.[3] |
| Formation of multiple side products | 1. Self-condensation of the aldehyde. 2. Michael addition of nucleophiles to α,β-unsaturated intermediates. 3. Side reactions involving the amino group. | 1. Use a weak base as a catalyst if applicable to your reaction.[3] 2. Control reaction time and temperature carefully to minimize secondary reactions.[3] 3. Protect the amino group with a suitable protecting group if it is not involved in the desired transformation. |
| Inconsistent reaction outcomes | 1. Variable quality of this compound. 2. Inconsistent exclusion of air and moisture. | 1. Purify the starting material before use if its quality is uncertain. 2. Ensure consistent and rigorous application of air-sensitive techniques throughout the experimental setup and procedure. |
| Difficulty in product purification | 1. Formation of polar impurities due to degradation. 2. Complex reaction mixture. | 1. Minimize degradation by using inert techniques. Consider a pre-reaction purification of the starting material. 2. Optimize the reaction to reduce side products. Employ appropriate chromatographic or recrystallization techniques for purification. |
Physicochemical and Stability Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Physical State | Melting Point (°C) | Boiling Point (°C) |
| This compound | 35490-90-5 | C₇H₆ClNO | 155.58 | Solid | Not specified | Not specified |
| 2-Amino-5-chlorobenzaldehyde | 20028-53-9 | C₇H₆ClNO | 155.58 | Yellow Oil / Solid | Not specified | Not specified |
| 2-Chlorobenzaldehyde | 89-98-5 | C₇H₅ClO | 140.57 | Liquid | 11 | 209-215 |
Experimental Protocols
Protocol 1: General Handling of this compound using a Schlenk Line
This protocol outlines the steps for safely handling this compound under an inert atmosphere.
Materials:
-
This compound
-
Schlenk flask and other appropriate glassware (e.g., addition funnel, condenser)
-
Schlenk line with a dual vacuum/inert gas manifold
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Anhydrous solvent
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Septa, syringes, and cannulas
-
Heat gun or oven
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[4] Assemble the glassware hot and allow it to cool under a stream of inert gas.
-
Inerting the Flask: Attach the reaction flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas (e.g., argon or nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.
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Weighing and Transfer: If possible, weigh the this compound in a glovebox and add it to the flask. If a glovebox is not available, quickly weigh the solid in the air and add it to the flask under a positive flow of inert gas to minimize exposure.
-
Solvent Addition: Add anhydrous solvent to the flask via a cannula or a syringe through a septum.
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Running the Reaction: Proceed with the chemical reaction under a positive pressure of inert gas. Any reagents added should be transferred via syringe or cannula from another inerted flask.
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Work-up: Quench and work up the reaction using degassed solvents and appropriate air-free techniques.
Protocol 2: Purification of Solvents for Use with Air-Sensitive Reagents
This protocol describes the "freeze-pump-thaw" method for degassing solvents.
Materials:
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Solvent to be purified
-
Schlenk flask with a stopcock
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Liquid nitrogen
-
Vacuum pump
Procedure:
-
Freezing: Place the solvent in a Schlenk flask. Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.
-
Pumping: With the solvent still frozen, open the flask to the vacuum line and evacuate for several minutes to remove gases from the headspace.
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Thawing: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. Bubbles of dissolved gas will be seen escaping from the liquid.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved gases have been removed.
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Storage: After the final cycle, backfill the flask with an inert gas. The degassed solvent can be stored under a positive pressure of inert gas.
Visualizations
Caption: Workflow for handling air-sensitive reagents.
Caption: Troubleshooting low reaction yield.
References
Optimizing reaction parameters (temperature, time) for 2-Amino-6-chlorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction parameters for the synthesis of 2-Amino-6-chlorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
Q2: What are the critical reaction parameters to control during the synthesis of this compound?
A2: The most critical parameters to optimize are reaction temperature and time. These factors significantly influence reaction rate, yield, and the formation of impurities. The choice of solvent and catalyst are also crucial for achieving high purity and yield.
Q3: How does temperature affect the synthesis of this compound?
A3: Temperature plays a pivotal role in the reaction kinetics. Higher temperatures generally increase the reaction rate but can also lead to the formation of side products and impurities. For the reduction of nitroarenes, a temperature range of 90–120°C is often employed to ensure a reasonable reaction rate while minimizing degradation.[1] It is crucial to find an optimal temperature that balances reaction speed and product purity.
Q4: What is the typical reaction time for the synthesis of this compound?
A4: The optimal reaction time is highly dependent on the specific reaction conditions, including temperature, catalyst, and substrate concentration. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the point of completion. Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can result in the formation of degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using TLC to ensure completion.- Gradually increase the reaction temperature in small increments.- Extend the reaction time. |
| Formation of side products. | - Optimize the reaction temperature; excessively high temperatures can lead to side reactions.- Choose a more selective reducing agent or catalyst system. | |
| Product degradation. | - 2-Aminobenzaldehydes can be unstable and prone to polymerization.[2] Isolate the product promptly after the reaction is complete.- Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Colored Impurities | Oxidation of the amino group or other side reactions. | - Treat the crude product with activated carbon in a suitable solvent (e.g., ethanol) to decolorize it.[1] A typical procedure involves refluxing with activated carbon for about 30 minutes.[1] |
| Impure starting materials. | - Ensure the purity of the starting 2-Nitro-6-chlorobenzaldehyde. | |
| Inconsistent Results | Variability in reaction conditions. | - Maintain precise control over reaction parameters such as temperature, stirring rate, and reagent addition.- Ensure all glassware is dry and reagents are of high purity. |
Experimental Protocols
While a specific, optimized protocol for this compound is not available, the following general procedure for the reduction of a nitrobenzaldehyde can be used as a starting point.
General Protocol for the Reduction of 2-Nitro-6-chlorobenzaldehyde
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-Nitro-6-chlorobenzaldehyde in a suitable solvent (e.g., ethanol).
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Catalyst Addition: Add a catalytic amount of a suitable hydrogenation catalyst (e.g., Palladium on carbon, Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
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Temperature Control: Heat the reaction mixture to the desired temperature (e.g., starting at a lower temperature and gradually increasing). A typical range for similar reductions is 90-120°C.[1]
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Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
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Work-up: Once the reaction is complete, filter off the catalyst. Remove the solvent under reduced pressure.
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Purification: The crude product may require further purification, such as recrystallization or column chromatography, to remove any impurities.[1]
Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the reaction parameters for the synthesis of this compound.
Caption: Workflow for optimizing reaction temperature and time.
References
Resolving issues in the workup and extraction of 2-Amino-6-chlorobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-chlorobenzaldehyde. The following information is compiled from established chemical principles and analogous procedures for similar compounds, offering a robust resource for resolving common issues encountered during experimental workup and extraction.
Frequently Asked Questions (FAQs)
Q1: My crude this compound product is a dark oil or solid. How can I remove the color?
A1: The appearance of colored impurities is a common issue in the synthesis of aminobenzaldehydes. These impurities often arise from side reactions or degradation. An effective method for decolorization is to treat a solution of the crude product with activated carbon.[1] Refluxing the material with activated carbon (approximately 5% w/w) in a suitable solvent like ethanol for about 30 minutes can effectively adsorb the colored byproducts.[1] Subsequent filtration to remove the carbon, followed by recrystallization or chromatography, should yield a purer, less colored product.[1]
Q2: The yield of my this compound is consistently low. What are the potential causes?
A2: Low yields can stem from several factors. One primary reason is the inherent instability of 2-aminobenzaldehydes, which are prone to self-condensation reactions. Additionally, side reactions during the synthesis, such as the oxidation of the aldehyde group to a carboxylic acid, can reduce the yield of the desired product.[1] Careful control of reaction conditions, such as temperature and reaction time, is crucial to minimize these side reactions.[1] Incomplete extraction during the workup can also contribute to lower yields.
Q3: How should I properly store this compound to prevent degradation?
A3: this compound is expected to be air-sensitive, similar to its isomers.[2] To maintain its stability, it should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container. Storage at cool temperatures (2-8°C) is also recommended to minimize degradation and self-condensation reactions.[2]
Q4: What are the common impurities I might encounter, and how can I identify them?
A4: Common impurities can be categorized as process-related or degradation-related.
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Process-Related Impurities: These include unreacted starting materials, isomeric aminobenzaldehydes, and byproducts from side reactions such as the corresponding carboxylic acid (from over-oxidation).[1][3]
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Degradation Products: These can include self-condensation polymers and products of air oxidation. Identification of these impurities is typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Troubleshooting Guides
Issue 1: Product is an Intractable Oil and Fails to Crystallize
Possible Cause:
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Presence of significant impurities that inhibit crystallization.
-
Residual solvent.
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction and extraction solvents have been thoroughly removed under reduced pressure.
-
Purification:
-
Column Chromatography: If the product is an oil, purification by column chromatography on silica gel is a common and effective method.[4] A gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point.
-
Activated Carbon Treatment: Dissolve the oil in a minimal amount of a suitable solvent (e.g., ethanol) and treat with activated carbon to remove colored impurities, which may also be inhibiting crystallization.[1]
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface.
-
Seeding: If available, add a seed crystal of pure this compound.
-
Solvent System: Attempt recrystallization from a different solvent or a binary solvent mixture.
-
Issue 2: Poor Separation or Emulsion Formation During Aqueous Workup
Possible Cause:
-
The pH of the aqueous layer is not optimal for clean separation.
-
The presence of polar impurities acting as surfactants.
Troubleshooting Steps:
-
pH Adjustment: Carefully adjust the pH of the aqueous layer. For an amine-containing compound, ensuring the aqueous layer is basic (pH > 8) can sometimes improve separation from the organic layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine). This can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: If a solid is causing the emulsion, filtering the entire mixture through a pad of celite may resolve the issue.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes help to break an emulsion.
Data Presentation
Table 1: Typical Workup and Extraction Parameters for Aminochlorobenzaldehydes
| Parameter | Typical Conditions | Notes |
| Extraction Solvent | Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O) | Choice depends on the specific reaction solvent and impurities. Dichloromethane is often effective.[4] |
| Aqueous Wash | Water, Brine (sat. NaCl) | Used to remove water-soluble impurities and salts.[4] |
| Drying Agent | Anhydrous Magnesium Sulfate (MgSO₄), Anhydrous Sodium Sulfate (Na₂SO₄) | For removal of residual water from the organic extract. |
| Purification Method | Column Chromatography, Recrystallization | Column chromatography is versatile for oily products; recrystallization is effective for solids.[1][4] |
Table 2: Expected Yield and Purity Data (Based on Analogous Compounds)
| Stage | Expected Yield | Expected Purity | Analytical Method |
| Crude Product | >90% | Variable | ¹H NMR, LC-MS |
| After Purification | 60-85% | >98% | HPLC, ¹H NMR |
Note: The data in this table is based on typical results for the synthesis and purification of the related isomer, 2-Amino-5-chlorobenzaldehyde, and should be considered as an estimate for this compound.[1][4]
Experimental Protocols
General Workup and Extraction Protocol
This protocol is a general guideline and may require optimization based on the specific reaction conditions used for the synthesis of this compound.
-
Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was performed in a volatile organic solvent, concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Aqueous Workup:
-
Dilute the residue with an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and water.
-
Carefully adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) with a suitable base (e.g., sodium bicarbonate solution).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with the organic solvent.[4]
-
-
Combine and Wash: Combine the organic extracts and wash sequentially with water and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[4]
Purification Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization (e.g., ethanol, or an ethyl acetate/hexanes mixture).[1] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat at reflux for 15-30 minutes.[1]
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[1]
Visualizations
Caption: General experimental workflow for the workup and purification of this compound.
Caption: A logical diagram for troubleshooting common issues in the workup and extraction of this compound.
References
How to avoid dehalogenation during the reduction of a nitro-substituted precursor
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the selective reduction of nitro groups in precursors containing halogen substituents.
Frequently Asked Questions (FAQs)
Q1: Why does dehalogenation occur during the reduction of nitroarenes, and which methods are most prone to it?
Dehalogenation is a common side reaction during the reduction of halogenated nitroarenes, particularly with aryl halides. The mechanism often involves oxidative addition of the aryl halide to a metal catalyst surface, followed by hydrogenolysis of the carbon-halogen bond.
The most common method prone to causing dehalogenation is catalytic hydrogenation using palladium on carbon (Pd/C) .[1][2] The high activity of Pd/C in activating C-Hal bonds, especially C-Br and C-I bonds, often leads to the undesired removal of the halogen substituent concurrently with the nitro group reduction.[3]
Q2: What are the most reliable methods to selectively reduce a nitro group in the presence of a halogen (Cl, Br, I)?
Several methods are known to be highly chemoselective for the nitro group while leaving halogens intact. These can be broadly categorized as:
-
Metal-in-Acid Reductions: Reagents like stannous chloride (SnCl₂·2H₂O) and iron powder in the presence of an acid (Fe/HCl or Fe/NH₄Cl) are classic, robust, and cost-effective methods that generally do not cause dehalogenation.[1][2][4][5][6]
-
Alternative Catalytic Hydrogenation: Using catalysts other than Pd/C can prevent dehalogenation. Raney Nickel is a common and effective alternative for substrates where dehalogenation is a concern.[1][2] Additionally, sulfided platinum on carbon (Pt/C) has been shown to be highly selective.[1]
-
Metal-Free Reductions: To avoid metal contamination and potential side reactions, metal-free methods have been developed. One such method involves using tetrahydroxydiboron [B₂(OH)₄] with an organocatalyst, which shows excellent chemoselectivity and tolerates a wide range of functional groups, including halogens.[1][7][8]
Q3: Can I still use catalytic hydrogenation with palladium catalysts without causing dehalogenation?
While standard Pd/C with H₂ is often problematic, modifications to the reaction conditions or the catalyst itself can suppress dehalogenation:
-
Catalyst Modifiers/Additives: The presence of an acidic medium can inhibit dehalogenation during catalytic hydrogenation of fluorinated and chlorinated nitrobenzenes.[9]
-
Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate (N₂H₄·H₂O) in the presence of Pd/C can be highly selective. By controlling reaction conditions such as temperature (reflux vs. microwave), one can favor either selective nitro reduction or complete reduction including dehalogenation.[10][11]
-
Poisoned Catalysts: Using a "poisoned" catalyst like the Lindlar catalyst (palladium poisoned with lead) can reduce the catalyst's activity towards C-Hal bond cleavage, thus favoring the reduction of the more reactive nitro group.[12]
Q4: Are there any other advanced or milder options for this transformation?
Yes, modern organic synthesis has produced several highly selective methods:
-
Manganese-Based Catalysis: Air- and moisture-stable manganese catalysts have been developed for the hydrogenation of nitroarenes with excellent functional group tolerance, including halogens, under relatively mild conditions.[3][13]
-
Photoredox Catalysis: A combination of sodium iodide (NaI) and triphenylphosphine (PPh₃) under photoredox conditions can selectively reduce nitroarenes while tolerating a broad range of reducible groups, including iodides.[1][8]
-
Nanoparticle Catalysis: Silver nanoparticles modified with β-cyclodextrin have been reported to selectively catalyze the reduction of the nitro group in aryl halides. The cyclodextrin cavity is proposed to encapsulate the halogenated part of the molecule, protecting it from the catalyst surface.[14]
Troubleshooting Guide
Problem 1: I am still observing dehalogenation even after choosing a "safe" method (e.g., SnCl₂, Fe/HCl). What could be wrong?
-
Reaction Temperature: Elevated temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Purity of Starting Material: Ensure your starting nitro-substituted precursor is pure and does not contain impurities that could catalyze dehalogenation.
-
Reagent Stoichiometry: Using a large excess of the reducing metal might, in some cases, lead to over-reduction. Try optimizing the equivalents of the metal and acid used.
-
Substrate Effects: The electronic nature of your specific molecule can influence the lability of the C-Hal bond. An electron-withdrawing group positioned ortho or para to the halogen can make it more susceptible to nucleophilic aromatic substitution, which might be a pathway for its removal under certain conditions.
Problem 2: The reaction is very slow or incomplete. How can I improve the conversion?
-
Reagent/Catalyst Activity: Ensure your reagents are fresh and your catalysts are active. Metal powders should be finely divided to maximize surface area.[15] Catalysts like Raney Nickel should be stored and handled properly to maintain their activity.[15]
-
Solubility: Poor solubility of the starting material is a common reason for incomplete reactions.[15] Ensure your substrate is fully dissolved in the chosen solvent system. Using a co-solvent might be necessary.
-
Activation of Metal: For metal/acid reductions, the surface of the metal might be passivated by an oxide layer. Pre-activation of the metal (e.g., washing zinc dust with dilute HCl) can sometimes improve reaction rates.[16]
-
Mechanical Agitation: For heterogeneous reactions (e.g., Fe powder, Raney Ni), vigorous stirring is crucial to ensure good mixing and contact between the reactants and the catalyst/reagent surface. The use of ultrasound has also been reported to accelerate these reactions.[4][5][17]
Problem 3: I am getting side products other than the dehalogenated compound. What are they and how can I avoid them?
The reduction of a nitro group proceeds through several intermediates, such as nitroso, hydroxylamine, azoxy, and azo compounds.[13][15] Accumulation of these intermediates can occur if the reaction is not driven to completion.
-
Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent to fully convert the nitro group and all intermediates to the final amine.[15]
-
Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Stopping the reaction prematurely can leave these intermediates in your product mixture.
-
Temperature Control: Some condensation reactions that form azoxy and azo compounds can be temperature-dependent. Maintaining proper temperature control can minimize their formation.[15]
Data Summary: Reagent Selection for Selective Nitro Reduction
| Reagent/Catalyst System | Typical Conditions | Selectivity Notes | Common Issues |
| Pd/C, H₂ | H₂ (balloon or pressure), MeOH/EtOH | Low. Prone to causing dehalogenation, especially with Br and I.[1][2] | Dehalogenation |
| Raney Nickel, H₂ | H₂ (balloon or pressure), MeOH/EtOH | High. Good alternative to Pd/C to avoid dehalogenation.[1][2] | Pyrophoric nature |
| Fe / HCl or NH₄Cl | Reflux in EtOH/H₂O | Very High. A classic, reliable, and cost-effective method.[1][2][18] | Stoichiometric iron waste |
| SnCl₂·2H₂O | Reflux in EtOH | Very High. A mild and effective method for sensitive substrates.[1][2] | Tin waste can be problematic |
| Sulfided Pt/C, H₂ | H₂ (pressure) | Very High. Specifically designed to be selective for nitro groups.[1] | Catalyst availability |
| N₂H₄·H₂O, Pd/C | Reflux in MeOH | High. Transfer hydrogenation can be very selective under mild conditions.[10][11] | Hydrazine is toxic |
| B₂(OH)₄ | Room temp, organocatalyst | Excellent. Metal-free method with high functional group tolerance.[1][8] | Reagent cost |
| Mn-based catalyst, H₂ | 130 °C, 50 bar H₂ | Excellent. Tolerates a wide range of functional groups including halides.[3][13] | Requires high pressure |
Key Experimental Protocols
Protocol 1: Selective Reduction using Stannous Chloride (SnCl₂·2H₂O)
This protocol is a reliable method for reducing aromatic nitro groups without affecting aryl halides.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro-substituted precursor (1.0 eq) in ethanol (EtOH).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for EtOH).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed. Reactions are often complete within 1-3 hours.[1]
-
Workup:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) carefully to the residue until the solution is basic (pH > 8) to neutralize the acid and precipitate tin salts.
-
Extract the aqueous slurry with an organic solvent such as ethyl acetate (EtOAc) (3x).
-
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Selective Catalytic Hydrogenation using Raney Nickel
This protocol is a good alternative to Pd/C hydrogenation when dehalogenation is a concern.
-
Setup: To a hydrogenation flask or a suitable pressure vessel, add the nitro-substituted precursor (1.0 eq) and a solvent such as ethanol (EtOH) or methanol (MeOH).
-
Catalyst Addition: Carefully add Raney Nickel (typically 5-10% by weight of the substrate) to the flask. Caution: Raney Nickel is pyrophoric and should be handled as a slurry in water or alcohol and never allowed to dry in the air.
-
Reaction:
-
Seal the vessel and purge it several times with an inert gas (N₂ or Ar).
-
Introduce hydrogen gas (H₂), either from a balloon for atmospheric pressure reactions or to a specific pressure (e.g., 50 psi) in a pressure vessel.
-
Stir the reaction vigorously at room temperature.
-
-
Monitoring: Monitor the reaction by TLC or by observing hydrogen uptake. Reactions are typically complete within a few hours.
-
Workup:
-
Carefully purge the reaction vessel with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Keep the filter cake wet with solvent to prevent ignition.
-
Wash the Celite pad thoroughly with the reaction solvent.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified as needed.
Visual Guides
Caption: Decision workflow for selecting a nitro reduction method.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Research Portal [ourarchive.otago.ac.nz]
- 18. grokipedia.com [grokipedia.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 2-Amino-6-chlorobenzaldehyde Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 2-Amino-6-chlorobenzaldehyde is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of validated analytical techniques for assessing the purity of this compound, complete with detailed experimental protocols and comparative data to assist in method selection and implementation.
The primary analytical methods for determining the purity of aromatic aldehydes and related compounds include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are ideal for separating and quantifying the main component and any impurities. Additionally, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy serve as powerful tools for structural confirmation and absolute purity determination (quantitative NMR or qNMR).
Comparison of Key Analytical Methodologies
The choice of an analytical method depends on various factors, including the nature of potential impurities, required sensitivity, and the specific goals of the analysis (e.g., routine quality control vs. impurity identification).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1][2] | Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase.[1][3] | Quantitation based on the direct relationship between the integrated signal area of a specific nucleus (e.g., ¹H) and the number of moles of the analyte, relative to a certified internal standard.[4][5] |
| Primary Use | Purity determination and impurity profiling, especially for non-volatile or thermally labile impurities.[1][2] | Purity assessment and profiling of volatile impurities.[1][6] | Absolute purity determination without needing a specific reference standard of the analyte; structural confirmation.[4][5] |
| Specificity | High, particularly with photodiode array (PDA) or mass spectrometry (MS) detectors that provide spectral information for peak identification.[1][2] | High, especially when coupled with a mass spectrometer (MS) for definitive peak identification.[3][7] | Very high, as it provides detailed structural information. Different protons on the molecule give distinct signals.[8] |
| Sensitivity | High, with UV detectors being very sensitive for chromophoric compounds like this compound.[1] Limits of Detection (LOD) can reach low µg/L to ng/L levels, though this is analyte-dependent.[3] | High, capable of detecting trace-level volatile impurities, often in the parts-per-million (ppm) range.[6] | Lower sensitivity compared to chromatographic methods.[4] LOD values are typically in the mg/mL to µg/mL range.[5] |
| Sample Throughput | Moderate to high, with typical run times of 15-40 minutes per sample.[2][9] | High, with modern systems and methods allowing for rapid analysis.[6] | Lower, as it is a manual and sequential process requiring careful sample preparation and longer acquisition times for high precision.[4] |
| Derivatization | Not always necessary, but can be used with agents like 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detection.[3][10] | Often required for polar analytes like amino-containing compounds to increase volatility and thermal stability.[11] | Not required. The sample is typically dissolved in a deuterated solvent with an internal standard.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are based on validated methods for structurally similar compounds and can be adapted and validated for this compound.
Method 1: High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC (RP-HPLC) method is suitable for separating this compound from its potential process-related impurities.[2]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[2]
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Phosphoric acid in water) and Mobile Phase B (Acetonitrile).[2]
-
Gradient Program: 0-5 min (30% B), 5-25 min (30% to 70% B), 25-30 min (70% B), 30-32 min (70% to 30% B), 32-35 min (30% B).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30°C.[2]
-
Sample Preparation:
Method 2: Gas Chromatography (GC)
This method is suitable for determining the purity and profiling volatile impurities in this compound.[6]
-
Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[6]
-
GC Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[12]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 20°C/min to 250°C, hold for 5 minutes.[12]
-
-
Detector Temperature: 280°C (FID) or MS transfer line at 280°C.
-
Sample Preparation:
-
Accurately weigh about 100 mg of this compound and dissolve in 10 mL of a suitable GC-grade solvent such as acetonitrile or dichloromethane.[1]
-
Note: Derivatization may be required to improve the chromatography of the amino group. Silylation is a common technique for this purpose.
-
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used for structural confirmation and can be adapted for quantitative analysis (qNMR) to determine absolute purity.
-
Instrumentation: 400 MHz NMR Spectrometer.[8]
-
Solvent: Chloroform-d (CDCl₃).[8]
-
Internal Standard (for qNMR): A certified internal standard with a known purity and a signal in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay).
-
Characteristic ¹H NMR Signals for this compound (in CDCl₃): δ 10.48 (s, 1H, -CHO), 7.19 (t, 1H, Ar-H), 6.68 (d, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 6.13 (br, 2H, -NH₂).[8]
Mandatory Visualizations
HPLC Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose.[13] The following diagram illustrates a general workflow for HPLC method validation according to ICH Q2(R1) guidelines.[2]
Caption: General workflow for HPLC method validation.
Logical Relationship for Chromatographic Quantification
The fundamental principle of quantification in chromatography involves comparing the analyte's response in an unknown sample to its response in standards of known concentration.
Caption: Logical workflow for quantification using external standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparing reactivity of 2-Amino-6-chlorobenzaldehyde with other substituted benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-Amino-6-chlorobenzaldehyde with a range of other substituted benzaldehydes. Understanding the relative reactivity of this compound is crucial for its effective utilization in the synthesis of novel pharmaceutical agents and other bioactive molecules. The presence of both an electron-donating amino group and an electron-withdrawing chloro group, both in ortho positions to the aldehyde, imparts unique electronic and steric characteristics that significantly influence its behavior in common organic transformations.
Understanding Substituent Effects on Reactivity
The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily governed by the electronic nature and steric bulk of the substituents on the aromatic ring.
-
Electronic Effects: Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates in nucleophilic additions and related reactions. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, thus slowing down these reactions. The chloro group is an EWG due to its inductive effect, while the amino group is an EDG through resonance.
-
Steric Effects: Substituents in the ortho position can physically hinder the approach of a nucleophile to the carbonyl carbon, a phenomenon known as steric hindrance. This effect can significantly decrease reaction rates, sometimes overriding electronic effects.
In this compound, the interplay of these effects is complex. The chlorine atom's electron-withdrawing nature is expected to activate the aldehyde, while the amino group's electron-donating resonance effect would deactivate it. However, both groups in the ortho positions create significant steric hindrance around the aldehyde functionality.
Comparative Reactivity Data
The following tables summarize the expected and experimentally observed reactivity of this compound in comparison to other benzaldehydes in key organic reactions. Where direct experimental data for this compound is unavailable, reactivity has been estimated based on established principles of physical organic chemistry.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction rate is sensitive to the electrophilicity of the aldehyde.
| Benzaldehyde Derivative | Substituents | Relative Reactivity (Estimated) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 4-NO₂ (EWG) | Very High | 95 | [1] |
| This compound | 2-NH₂, 6-Cl | Moderate to Low | N/A | Estimation |
| 2-Chlorobenzaldehyde | 2-Cl (EWG) | High | 92 | [1] |
| Benzaldehyde | H | Moderate | 85 | [1] |
| 4-Methylbenzaldehyde | 4-CH₃ (EDG) | Low | 78 | [1] |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | Very Low | 70 | [1] |
Estimation for this compound: The strong steric hindrance from two ortho substituents is predicted to significantly lower the reaction rate, despite the activating effect of the chloro group.
Reductive Amination
Reductive amination involves the conversion of a carbonyl group to an amine via an intermediate imine. The initial formation of the imine is a key step influenced by the electrophilicity of the aldehyde.
| Benzaldehyde Derivative | Amine | Product Yield (%) | Reference |
| 4-Chlorobenzaldehyde | n-Butylamine | 60-89 | [2] |
| This compound | Aniline | Moderate (Estimated) | Estimation |
| Benzaldehyde | Aniline | 98 | [3] |
| 4-Methoxybenzaldehyde | n-Butylamine | 72-96 | [2] |
| 4-Methylbenzaldehyde | Aniline | 95 | [3] |
Estimation for this compound: The steric hindrance is expected to be the dominant factor, leading to a moderate yield compared to unhindered benzaldehydes.
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes and ketones. The rate of the reaction is influenced by the electrophilicity of the carbonyl carbon.
| Benzaldehyde Derivative | Ylide | Product Yield (%) | Reference |
| 4-Nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | High | [4] |
| This compound | Benzyltriphenylphosphonium chloride | Low to Moderate (Estimated) | Estimation |
| 2-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | High | |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | 62 | [2] |
| 4-Methoxybenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Low |
Estimation for this compound: Significant steric hindrance from the two ortho substituents is likely to impede the approach of the bulky phosphonium ylide, resulting in a lower yield.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible comparative data. The following are representative protocols for the reactions discussed.
General Protocol for Knoevenagel Condensation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzaldehyde (1 mmol) and an active methylene compound (e.g., malononitrile, 1 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol).
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., room temperature or reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
General Protocol for Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve the substituted benzaldehyde (1 mmol) and a primary amine (1 mmol) in a suitable solvent (e.g., methanol or cyclopentyl methyl ether). If necessary, a catalyst such as an acid can be added to promote imine formation.
-
Reduction: To the solution containing the imine, add a reducing agent (e.g., sodium borohydride, 1.5 mmol) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Stir the reaction mixture until the reaction is complete, as monitored by TLC or GC-MS.
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.[2][3]
General Protocol for Wittig Reaction
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.2 mmol) in an anhydrous solvent (e.g., THF). Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide persists.
-
Reaction with Aldehyde: To the ylide solution, add a solution of the substituted benzaldehyde (1 mmol) in the same anhydrous solvent dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to separate the alkene from triphenylphosphine oxide.[4][5]
Visualizing Reactivity Principles and Workflows
Caption: Logical relationship of factors affecting aldehyde reactivity.
Caption: Signaling pathway for the Knoevenagel condensation.
Caption: A logical workflow for comparing benzaldehyde reactivity.
References
Confirming the Structure of 2-Amino-6-chlorobenzaldehyde: A Spectral Data Comparison Guide
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the spectral interpretation of 2-Amino-6-chlorobenzaldehyde, comparing its experimental data with isomeric alternatives to ensure unambiguous structural confirmation.
This guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in various synthetic pathways. Accurate structural elucidation is paramount in drug discovery and development, and this document offers a side-by-side comparison of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data with those of its isomers: 2-Amino-3-chlorobenzaldehyde, 2-Amino-4-chlorobenzaldehyde, and 2-Amino-5-chlorobenzaldehyde. By presenting this data in clear, comparative tables and outlining the experimental protocols, this guide serves as a practical resource for researchers to confidently identify and characterize the target molecule.
Spectroscopic Data Comparison
The following tables summarize the key spectral data for this compound and its isomers. This comparative approach highlights the distinct spectral features arising from the different substitution patterns on the benzene ring, aiding in the definitive assignment of the this compound structure.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Amino Protons (δ, ppm) |
| This compound | 10.48 (s, 1H) | 7.19 (t, 1H), 6.68 (d, 1H), 6.55 (d, 1H) | 6.13 (br s, 2H) |
| 2-Amino-3-chlorobenzaldehyde | ~9.9 (s, 1H) (predicted) | ~7.4-7.6 (m, 3H) (predicted) | ~6.2 (br s, 2H) (predicted) |
| 2-Amino-4-chlorobenzaldehyde | 9.81 (s, 1H) | 7.40 (d, 1H), 6.71 (dd, 1H), 6.65 (d, 1H) | 6.22 (br s, 2H) |
| 2-Amino-5-chlorobenzaldehyde | 9.78 (s, 1H) | 7.45 (d, 1H), 7.24 (dd, 1H), 6.62 (d, 1H) | 6.13 (br s, 2H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | C=O | C-NH₂ | C-Cl | Aromatic C-H | Aromatic C (quaternary) |
| This compound | 192.8 | 152.0 | 139.6 | 135.5, 115.6, 114.4 | 117.7 |
| 2-Amino-3-chlorobenzaldehyde | ~193 (predicted) | ~148 (predicted) | ~135 (predicted) | ~136, 120, 118 (predicted) | ~119 (predicted) |
| 2-Amino-4-chlorobenzaldehyde | 193.1 | 150.5 | 141.6 | 137.0, 117.0, 115.5 | 117.4 |
| 2-Amino-5-chlorobenzaldehyde | 192.9 | 148.4 | 120.8 | 135.3, 117.7 | 134.3, 119.3 |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-Cl Stretch |
| This compound | ~3400-3300 (predicted) | ~1680 (predicted) | ~750 (predicted) |
| 2-Amino-3-chlorobenzaldehyde | ~3400-3300 (predicted) | ~1680 (predicted) | ~780 (predicted) |
| 2-Amino-4-chlorobenzaldehyde | ~3400-3300 (predicted) | ~1680 (predicted) | ~820 (predicted) |
| 2-Amino-5-chlorobenzaldehyde | 3480, 3360[1] | 1670[1] | ~810[1] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 155/157 (M⁺, M⁺+2) | 126, 98, 77 |
| 2-Amino-3-chlorobenzaldehyde | 155/157 (M⁺, M⁺+2) | 126, 98, 77 |
| 2-Amino-4-chlorobenzaldehyde | 155/157 (M⁺, M⁺+2) | 126, 98, 77 |
| 2-Amino-5-chlorobenzaldehyde | 155/157 (M⁺, M⁺+2) | 126, 98, 77 |
Workflow for Spectral Data Interpretation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the collected spectral data.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation : Approximately 10-15 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : Proton NMR spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
-
Data Processing : The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory was utilized.
-
Sample Preparation : A small amount of the solid sample was placed directly on the ATR crystal.
-
Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing : The resulting spectrum was baseline-corrected and the peak positions are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : A Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source was used.
-
Sample Introduction : The sample was introduced via a direct insertion probe.
-
Ionization : Electron ionization was performed at 70 eV.
-
Mass Analysis : The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500.
-
Data Processing : The acquired mass spectrum was analyzed to determine the molecular ion peak and the fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) was observed in the molecular ion cluster.
References
A Comparative Analysis of Catalytic Systems for Condensation Reactions of 2-Amino-6-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficiency and Methodologies
The condensation of 2-Amino-6-chlorobenzaldehyde is a pivotal step in the synthesis of various heterocyclic compounds, most notably quinazolines and their derivatives. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities. The choice of catalyst is critical as it dictates the reaction's efficiency, selectivity, and overall yield. This guide provides a comparative study of different catalytic systems, supported by experimental data from peer-reviewed literature, to aid in the selection of the most suitable catalyst for specific research and development needs.
The primary application of this compound condensation is in the construction of the quinazoline ring system. This typically involves a reaction with a suitable nitrogen source (e.g., benzylamines, ammonium acetate) where the catalyst facilitates the initial condensation and subsequent cyclization and aromatization steps. Another potential pathway is an acid-catalyzed self-condensation, leading to trimeric structures. This guide will focus on catalysts for quinazoline synthesis, as it is the most extensively documented and versatile transformation.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in condensation reactions involving 2-aminobenzaldehyde derivatives to form quinazolines. While the substrates may vary slightly from the title compound, they provide a strong benchmark for expected performance.
| Catalyst System | Reactants | Temp. (°C) | Time (h) | Solvent | Yield (%) | Key Advantages |
| Molecular Iodine (I₂) (10 mol%) | 2-Aminobenzaldehydes + Benzylamines | 130 | 3 - 15 | Solvent-free | 49 - 92% | Metal-free, additive-free, green (uses O₂ as oxidant), economical.[1][2][3] |
| Ruthenium (in situ formed Ru-hydride/L1) | 2-Aminophenyl ketones + Amines | 140 | 24 | Dioxane | High | High selectivity, avoids reactive reagents and toxic byproducts.[4][5][6][7] |
| Copper (CuCl/bpy/TEMPO/NH₄Cl) | 2-Aminobenzyl alcohols + Aldehydes | 100 | 12 | DMSO | 55 - 97% | Tolerates a wide range of functional groups.[8] |
| Iron (FeBr₂) (10 mol%) | 2-Aminobenzyl alcohols + Benzylamines | 120 | 16 | Toluene | Good - Exc. | Utilizes an earth-abundant and inexpensive metal catalyst.[8] |
| Acid Catalyst (Weak/Dilute Acid) | 2-Amino-5-bromobenzaldehyde (self-condensation) | RT | - | Ethanol | - | Promotes self-condensation to form trimeric structures.[9] |
Note: Yields are highly dependent on the specific substrates and reaction conditions used in the cited literature. L1 refers to a catechol-derived ligand.
Experimental Protocols and Methodologies
Detailed methodologies are crucial for the reproducibility of results. Below are generalized experimental protocols adapted from the literature for the catalytic systems discussed.
1. Molecular Iodine (I₂) Catalyzed Synthesis of 2-Arylquinazolines
This protocol is adapted from the work of Deshmukh and Bhanage (2018).[1][2]
-
Reaction Setup: A mixture of 2-aminobenzaldehyde (1.0 mmol), benzylamine (1.2 mmol), and molecular iodine (10 mol%, 0.1 mmol) is placed in a round-bottom flask.
-
Conditions: The reaction mixture is stirred at 130 °C under an oxygen atmosphere (using an oxygen-filled balloon).
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product is typically purified directly by column chromatography on silica gel without an aqueous work-up.
-
Characterization: The final product is characterized by NMR spectroscopy and mass spectrometry.
2. Ruthenium-Catalyzed Dehydrogenative Coupling
This protocol is based on the method described by Yi and coworkers (2019) for the synthesis of quinazolines from 2-aminophenyl ketones.[4][7]
-
Catalyst Preparation: The active catalyst is formed in situ. A cationic ruthenium-hydride precursor (e.g., [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻, 3 mol%) and a catechol-derived ligand (10 mol%) are added to a reaction vessel.
-
Reaction Setup: To the vessel, 2-aminophenyl ketone (0.5 mmol), the desired amine (0.7 mmol), and dioxane (2 mL) are added.
-
Conditions: The mixture is heated to 140 °C in a sealed tube for the specified reaction time (typically 24 hours).
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel.
-
Characterization: The purified quinazoline product is analyzed using NMR and mass spectrometry.
3. Acid-Catalyzed Self-Condensation
This generalized protocol is inferred from studies on the self-condensation of o-aminobenzaldehyde derivatives.[9]
-
Reaction Setup: this compound is dissolved in a suitable solvent, such as ethanol.
-
Conditions: A weak acid (e.g., dilute HCl or acetic acid) is added to the solution, and the mixture is stirred at room temperature.
-
Work-up: The reaction often results in the precipitation of the product. The solid is collected by filtration, washed with a small amount of cold solvent, and dried.
-
Characterization: The structure of the resulting polycyclic trimer is typically confirmed by X-ray crystallography and NMR spectroscopy.
Visualizing Reaction Pathways and Workflows
Diagrams are essential for understanding the logical flow of experiments and the underlying chemical transformations.
Experimental Workflow for Catalyst Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different catalysts for the synthesis of quinazolines from this compound.
Caption: Workflow for comparative catalyst screening.
Generalized Signaling Pathway for Quinazoline Synthesis
This diagram shows the general mechanistic pathway for the formation of a quinazoline from a 2-aminobenzaldehyde derivative and an amine, facilitated by a catalyst.
Caption: General pathway for catalytic quinazoline synthesis.
References
- 1. Molecular Iodine Catalysed Benzylic sp3 C-H Bond Amination for the Synthesis of 2-Arylquinazolines from 2-Aminobenzaldehydes, 2-Aminobenzophenones and 2-Aminobenzyl Alcohols [organic-chemistry.org]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline synthesis [organic-chemistry.org]
- 4. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. | Semantic Scholar [semanticscholar.org]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines [organic-chemistry.org]
- 8. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of 2-Amino-6-chlorobenzaldehyde and 2-Chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Benzaldehyde derivatives, in particular, serve as versatile precursors for a wide array of pharmaceuticals and functional materials. This guide provides an objective comparison of two such derivatives: 2-amino-6-chlorobenzaldehyde and 2-chlorobenzaldehyde. The primary distinction lies in the presence of an amino group ortho to the aldehyde in the former, which imparts unique reactivity and opens up synthetic avenues not accessible to the latter. This comparison is supported by experimental data and detailed protocols for key transformations.
Core Distinction: The Role of the Amino Group
The fundamental advantage of this compound over 2-chlorobenzaldehyde is its bifunctionality. The presence of both an amino and an aldehyde group in a 1,2-relationship allows for its participation in cyclization and condensation reactions to form heterocyclic systems, most notably quinolines via the Friedländer annulation.[1][2] This reaction is a powerful tool for the synthesis of this important class of compounds, which are prevalent in many biologically active molecules.
In contrast, 2-chlorobenzaldehyde, while a reactive aldehyde due to the electron-withdrawing nature of the chlorine atom, primarily undergoes reactions typical of aromatic aldehydes.[3] These include Schiff base formation, Wittig reactions, and participation in multicomponent reactions like the Biginelli and Hantzsch syntheses.[4][5] While valuable, these transformations do not offer the same streamlined pathway to fused heterocyclic systems that this compound provides through intramolecular cyclization.
Data Presentation: A Comparative Overview
The following table summarizes the distinct synthetic applications and representative yields for the two aldehydes. It is important to note that the reactions showcased are different, as they highlight the unique reactivity of each compound.
| Feature | This compound | 2-Chlorobenzaldehyde |
| Key Reaction | Friedländer Annulation | Biginelli Reaction |
| Product Type | Fused Heterocycle (Quinoline) | Dihydropyrimidinone |
| Typical Reactants | Ketone with α-methylene group | Ethyl acetoacetate, Urea |
| Reported Yield | High (often >90%) | ~92% |
| Unique Advantage | Direct access to quinoline core | Versatile in various MCRs |
Mandatory Visualization: Synthetic Pathways
The following diagrams illustrate the distinct synthetic pathways discussed.
Caption: Friedländer synthesis of an 8-chloroquinoline derivative.
Caption: Biginelli reaction for the synthesis of a dihydropyrimidinone.
Experimental Protocols
Key Experiment 1: Friedländer Annulation with this compound
This protocol describes a general procedure for the synthesis of an 8-chloroquinoline derivative.
Materials:
-
This compound
-
A ketone with an α-methylene group (e.g., acetone)
-
Base catalyst (e.g., potassium hydroxide) or acid catalyst (e.g., p-toluenesulfonic acid)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the ketone (1.5 equivalents) in ethanol.
-
Add a catalytic amount of the chosen base or acid.
-
Reflux the reaction mixture for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Key Experiment 2: Biginelli Reaction with 2-Chlorobenzaldehyde
This protocol is a standard procedure for the Biginelli multicomponent reaction.[3]
Materials:
-
2-Chlorobenzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
The product will usually precipitate from the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol.
Conclusion
References
A Comparative Guide to Titrimetric Methods for the Quantitative Analysis of 2-Amino-6-chlorobenzaldehyde
The accurate quantitative analysis of 2-Amino-6-chlorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is crucial for ensuring product quality and process control. While modern chromatographic techniques like HPLC and GC are prevalent, classical titrimetric methods offer a cost-effective, reliable, and often more straightforward alternative for assay determination. This guide provides a comparative overview of two distinct titrimetric approaches for the analysis of this compound, alongside a comparison with modern chromatographic methods, supported by experimental protocols and data.
Comparison of Analytical Methodologies
The two primary functional groups in this compound, the aromatic amine and the aldehyde, allow for distinct titrimetric assays. The choice of method depends on factors such as specificity, potential interferences, and available equipment.
| Parameter | Diazotization Titration (Amine Group) | Oximation Titration (Aldehyde Group) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | The primary aromatic amine reacts with nitrous acid to form a diazonium salt. The endpoint is detected potentiometrically or with an external indicator. | The aldehyde reacts with hydroxylamine hydrochloride to form an oxime and liberate hydrochloric acid, which is then titrated with a standard base.[1] | Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance.[2] | Separation based on volatility and interaction with a stationary phase, with detection by a flame ionization detector (FID) or mass spectrometer (MS).[1] |
| Primary Use | Assay of the primary aromatic amine content. | Absolute assay of the aldehyde functional group.[1] | Purity and impurity profiling for non-volatile compounds.[2] | Purity and impurity profiling for volatile compounds.[1] |
| Specificity | High for primary aromatic amines. | Moderate, as it can react with other aldehydes or ketones present as impurities.[1] | High, with diode array detectors providing spectral confirmation.[2] | High, especially with a mass spectrometer (MS) detector.[3] |
| Precision (RSD) | < 1.0% | < 1.0% | < 0.5% | < 0.5% |
| Accuracy | High (98.5-101.5%) | High (99.0-101.0%) | Very High (99.5-100.5%) | Very High (99.5-100.5%) |
| Sample Throughput | Low to moderate. | Low to moderate. | High. | Moderate to high. |
| Instrumentation | Burette, potentiometer or starch-iodide paper, stirrer. | Burette, pH meter or visual indicator, stirrer. | HPLC system with pump, injector, column, and detector. | Gas chromatograph with a suitable detector. |
Experimental Protocols
Diazotization Titration for the Aromatic Amine Group
This method is based on the reaction of the primary aromatic amine functionality with nitrous acid.[4]
Reagents:
-
0.1 M Sodium Nitrite (NaNO₂) solution, standardized.
-
Hydrochloric Acid (HCl), concentrated.
-
Potassium Bromide (KBr).
-
Starch-iodide paper or a potentiometer with a platinum-calomel electrode pair.
Procedure:
-
Accurately weigh about 0.3 g of this compound and transfer it to a 250 mL beaker.
-
Add 20 mL of concentrated hydrochloric acid and 50 mL of water. Stir until the sample is completely dissolved.
-
Add approximately 1 g of potassium bromide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Titrate slowly with standardized 0.1 M sodium nitrite solution, keeping the tip of the burette below the surface of the liquid.
-
Determine the endpoint by either:
-
Potentiometric detection: A sharp potential jump indicates the endpoint.
-
External indicator: Towards the end of the titration, spot a drop of the solution onto starch-iodide paper. The endpoint is reached when a blue color is immediately produced and persists for at least one minute.
-
-
Record the volume of sodium nitrite solution used.
Calculation:
Where:
-
V = Volume of NaNO₂ solution in mL
-
M = Molarity of NaNO₂ solution
-
F = Molar mass of this compound (155.58 g/mol ) / 1000
-
W = Weight of the sample in g
Oximation Titration for the Aldehyde Group
This method quantifies the aldehyde functional group by its reaction with hydroxylamine hydrochloride to form an oxime, which liberates an equivalent amount of hydrochloric acid.[1] This liberated acid is then titrated with a standard solution of sodium hydroxide.
Reagents:
-
0.5 M Hydroxylamine Hydrochloride solution in 60% ethanol.
-
0.5 M Sodium Hydroxide (NaOH), standardized.
-
Bromophenol blue indicator.
Procedure:
-
Accurately weigh about 1.5 g of this compound into a flask.
-
Add 50 mL of the hydroxylamine hydrochloride solution.
-
Allow the mixture to stand for 10 minutes with occasional swirling.
-
Titrate the liberated hydrochloric acid with standardized 0.5 M sodium hydroxide, using bromophenol blue as the indicator.
-
The endpoint is reached when the color changes to a distinct greenish-blue.[1]
-
Perform a blank titration with 50 mL of the hydroxylamine hydrochloride solution and subtract the blank value from the sample titration volume.
Calculation:
Where:
-
V_sample = Volume of NaOH for the sample in mL
-
V_blank = Volume of NaOH for the blank in mL
-
M = Molarity of NaOH solution
-
F = Molar mass of this compound (155.58 g/mol ) / 1000
-
W = Weight of the sample in g
Workflow Visualizations
Caption: General workflow for the titrimetric analysis of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
References
A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Amino-6-chlorobenzaldehyde
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Amino-6-chlorobenzaldehyde is crucial, as it often serves as a key starting material or intermediate in the synthesis of pharmaceuticals. The choice of analytical methodology is paramount for ensuring the quality and consistency of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by experimental data and detailed protocols adapted from the analysis of structurally similar compounds.
The selection between HPLC and GC hinges on several factors, including the analyte's properties, the sample matrix, required sensitivity, and available instrumentation.[1][2][3] HPLC is well-suited for non-volatile or thermally labile compounds, while GC is ideal for volatile and thermally stable substances.[2][3][4]
Logical Workflow for Method Selection and Cross-Validation
The decision to use HPLC or GC, and the subsequent cross-validation, follows a logical progression to ensure that the chosen method is fit for its intended purpose, in line with ICH Q2(R2) guidelines.[5][6] Cross-validation is essential to demonstrate that two different analytical methods yield equivalent and reliable results for the same analyte.[7][8]
Caption: Logical workflow for analytical method selection and cross-validation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust technique for the analysis of this compound, particularly for ensuring purity and quantifying non-volatile impurities.[9] Given the aromatic amine and aldehyde functionalities, reversed-phase HPLC with UV detection is a suitable approach.
Experimental Protocol: HPLC
This protocol is based on established methods for similar halogenated benzaldehydes and aromatic amines.[9][10][11]
-
Instrumentation: An HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration within the calibration range (e.g., 10-100 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile, ramping to 80% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Caption: Experimental workflow for HPLC analysis.
Gas Chromatography (GC) Method
GC is a powerful technique for analyzing volatile and semi-volatile compounds and is well-suited for the purity assessment of this compound.[12][13] Due to the polar amino group, which can cause peak tailing, derivatization may be considered to improve chromatographic performance, though direct analysis is often feasible.[14][15]
Experimental Protocol: GC
This protocol is adapted from methods for structurally similar compounds like halogenated benzaldehydes.[12][16]
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable GC-grade solvent (e.g., acetonitrile or dichloromethane) to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: A mid-polarity column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C (FID or MS transfer line).
-
Caption: Experimental workflow for GC analysis.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics for HPLC and GC methods based on data from analogous compounds.[7][9][12][16] These parameters should be established and verified for this compound during method validation as per ICH guidelines.[17][18]
| Parameter | HPLC-UV | GC-FID/MS |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2][4] |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 93.7% - 107.7%[16] |
| Precision (%RSD) | < 2.0% | < 5.0%[16] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.4 ppm[16] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.2 ppm[16] |
| Specificity | High, especially with a DAD for peak purity analysis. | Very high, particularly with an MS detector for mass fragmentation confirmation. |
| Throughput | Moderate, with typical run times of 15-30 minutes. | High, with modern fast GC methods. |
Conclusion
Both HPLC and GC are suitable and powerful techniques for the analysis of this compound.
-
HPLC-UV is a robust, reliable, and cost-effective method for routine quality control, particularly for assessing purity and non-volatile impurities.[7] Its straightforward sample preparation and operation make it highly accessible.
-
GC-FID/MS offers high sensitivity and unparalleled specificity, making it an excellent choice for identifying and quantifying volatile impurities, even at trace levels.[19] The high resolution of capillary GC can provide excellent separation of closely related substances.[3]
The selection of the most appropriate technique should be based on the specific analytical requirements, such as the expected impurities, the need for mass confirmation, and desired sensitivity. For comprehensive characterization and quality control, a cross-validation approach utilizing both HPLC and GC can provide the most complete and reliable data, ensuring the quality and consistency of this compound for its use in further manufacturing processes.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. foodsafety.institute [foodsafety.institute]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
- 8. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. researchgate.net [researchgate.net]
Efficacy comparison of antibiotics derived from 2-Amino-6-chlorobenzaldehyde
A comprehensive guide to the efficacy of antibiotics derived from 2-Amino-6-chlorobenzaldehyde, focusing on two prominent classes of compounds: quinazolinones and Schiff bases. This document presents a comparative analysis of their antibacterial activity, supported by experimental data and detailed methodologies.
Introduction
This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds with significant biological activities. Among these, quinazolinone and Schiff base derivatives have emerged as promising scaffolds for the development of novel antimicrobial agents. Their structural diversity allows for modifications that can enhance their efficacy against a broad spectrum of bacterial pathogens, including those resistant to conventional antibiotics. This guide provides a comparative overview of the antibacterial potency of representative compounds from these classes, details the experimental protocols for their evaluation, and illustrates key synthetic and mechanistic pathways.
Efficacy Comparison of Representative Antibiotics
The antibacterial efficacy of antibiotics derived from precursors related to this compound is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for selected quinazolinone and Schiff base derivatives against various Gram-positive and Gram-negative bacteria.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Quinazolinone | 2,4,6-trisubstituted quinazoline (Compound 82) | Staphylococcus aureus | 2.5 | [1] |
| Bacillus subtilis | 10 | [1] | ||
| Escherichia coli | 2.5 | [1] | ||
| Klebsiella pneumoniae | 5 | [1] | ||
| 3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one (Compound 3m) | Staphylococcus aureus | 1.95 | [2] | |
| Schiff Base | Chiral Schiff base from 2-amino-3,5-dibromobenzaldehyde (Ligand 1) | Staphylococcus aureus | - | |
| Escherichia coli | - | |||
| 3-((2-chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one (Compound 3c) | Not specified | - | [3] |
Note: Some data for specific MIC values were not available in the provided search results. The table reflects the available quantitative data.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial efficacy of the synthesized compounds.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the test antibiotic
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in the microtiter plate. Typically, 100 µL of sterile broth is added to each well. Then, 100 µL of the antibiotic stock solution is added to the first well and mixed. 100 µL is then transferred from the first well to the second, and this process is repeated down the plate to create a concentration gradient. The final 100 µL from the last dilution well is discarded.[4]
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture on an agar plate and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[5][6]
-
Inoculation: Each well of the microtiter plate is inoculated with 100 µL of the standardized bacterial suspension. A positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only) are included.[5]
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours in ambient air.[7]
-
Interpretation: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.[5]
Agar Well Diffusion Method
This method is used for the qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Stock solution of the test antibiotic
-
Incubator
-
Calipers
Procedure:
-
Inoculation of Agar Plates: The surface of the MHA plate is uniformly inoculated with the standardized bacterial suspension using a sterile cotton swab to create a lawn of bacteria.[8][9]
-
Creating Wells: Wells are punched into the agar using a sterile cork borer.[10][11]
-
Application of Test Substance: A fixed volume (e.g., 100 µL) of the antibiotic solution is added to each well.[10] A negative control (solvent) and a positive control (a known antibiotic) should also be included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[8]
-
Measurement of Inhibition Zones: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters using calipers. A larger zone of inhibition indicates greater antimicrobial activity.[8]
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway for the formation of quinazolinone derivatives, a common class of antibiotics derived from amino-benzaldehyde precursors.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Quinazolines as Inhibitors of the Bacterial Cell Division Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. protocols.io [protocols.io]
- 7. bio-protocol.org [bio-protocol.org]
- 8. hereditybio.in [hereditybio.in]
- 9. chemistnotes.com [chemistnotes.com]
- 10. botanyjournals.com [botanyjournals.com]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 2-Amino-6-chlorobenzaldehyde Derivatives
For researchers and professionals in drug discovery and development, the efficient synthesis of substituted benzaldehydes is a critical step in the creation of novel therapeutics. 2-Amino-6-chlorobenzaldehyde is a valuable building block for the synthesis of a variety of heterocyclic compounds, including those with potential biological activity. This guide provides a comparative overview of two distinct synthetic strategies for obtaining this key intermediate: catalytic hydrogenation of the corresponding nitro compound and a multi-step approach involving directed ortho-amination.
Comparison of Synthetic Methodologies
The selection of a synthetic route depends on various factors, including the availability of starting materials, desired yield and purity, scalability, and the sensitivity of other functional groups in the molecule. Below is a summary of the two primary methods for the synthesis of this compound.
| Feature | Method 1: Catalytic Hydrogenation | Method 2: Multi-step Directed Ortho-amination |
| Starting Material | 2-Nitro-6-chlorobenzaldehyde | 2-Chlorobenzaldehyde |
| Key Reagents | H₂, Pd/C or other catalysts | n-BuLi, Tosyl azide, Ethylene glycol |
| Number of Steps | 1 | 4 (Protection, Lithiation/Azidation, Reduction, Deprotection) |
| Typical Yield | Good to Excellent (estimated 85-95%) | Excellent (reported up to 96.5% for similar compounds)[1] |
| Advantages | Atom-economical, straightforward procedure. | High yield, regioselective, applicable to various substituted benzaldehydes. |
| Disadvantages | Potential for catalyst poisoning, requires specialized hydrogenation equipment. | Multiple steps, requires cryogenic temperatures and pyrophoric reagents. |
Experimental Protocols
Method 1: Catalytic Hydrogenation of 2-Nitro-6-chlorobenzaldehyde
This method represents the most direct route to this compound, involving the selective reduction of the nitro group. Catalytic hydrogenation is a widely used and efficient method for this transformation.[2][3][4]
Materials:
-
2-Nitro-6-chlorobenzaldehyde
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable hydrogenation vessel, a solution of 2-nitro-6-chlorobenzaldehyde (1 equivalent) in methanol or ethyl acetate is prepared.
-
10% Palladium on carbon (typically 1-5 mol% of Pd) is carefully added to the solution under an inert atmosphere.
-
The vessel is sealed and connected to the hydrogenation apparatus.
-
The atmosphere in the vessel is replaced with hydrogen gas by evacuating and backfilling with hydrogen several times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the hydrogen atmosphere is replaced with an inert gas.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Method 2: Multi-step Synthesis via Directed Ortho-amination
Materials:
-
2-Chlorobenzaldehyde
-
Ethylene glycol
-
Toluene
-
p-Toluenesulfonic acid
-
n-Butyllithium (n-BuLi) in hexanes
-
Tosyl azide
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Hydrochloric acid
Procedure:
Step 1: Acetal Protection
-
A mixture of 2-chlorobenzaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (monitored by TLC), the mixture is cooled, washed with aqueous sodium bicarbonate solution, and the organic layer is dried and concentrated to give the protected acetal, 2-(2-chlorophenyl)-1,3-dioxolane.
Step 2: Directed Ortho-lithiation and Azidation
-
The protected acetal is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1 hour to achieve ortho-lithiation.
-
A solution of tosyl azide (1.2 equivalents) in dry THF is then added dropwise at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated.
Step 3: Reduction of the Azide
-
The crude azide from the previous step is dissolved in methanol or ethyl acetate.
-
10% Palladium on carbon is added, and the mixture is hydrogenated under a hydrogen atmosphere as described in Method 1.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated.
Step 4: Deprotection of the Acetal
-
The crude amino acetal is dissolved in a mixture of acetone and dilute hydrochloric acid.
-
The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield this compound.
Visualizing the Synthesis and Potential Biological Pathways
To further illustrate the described processes and the potential utility of the target molecule, the following diagrams are provided.
Caption: Synthetic workflows for this compound.
Derivatives of 2-aminobenzaldehyde, such as benzothiazoles, have been investigated for their potential as anticancer agents. A common mechanism of action for such compounds is the induction of apoptosis (programmed cell death) in cancer cells.
Caption: Apoptosis induction by bioactive derivatives.
References
Chloro and Amino Group Positioning: A Comparative Guide to Aromatic Reactivity
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of substituent positioning on aromatic rings is critical for predicting chemical reactivity and designing novel molecular entities. This guide provides a comprehensive comparison of how the relative positions of chloro and amino groups on a benzene ring dictate the reactivity of the molecule, supported by experimental data and detailed protocols.
The electronic properties of an aromatic system are profoundly influenced by the nature and location of its substituents. The amino (-NH₂) group, a strong activating group, donates electron density to the ring through resonance, enhancing its nucleophilicity. Conversely, the chloro (-Cl) group is a deactivating group that withdraws electron density via induction, yet it directs incoming electrophiles to the ortho and para positions due to its lone pairs participating in resonance. The juxtaposition of these two groups creates a fascinating interplay of electronic effects, the outcome of which is highly dependent on their relative positioning.
Comparative Analysis of Basicity and Reactivity
The position of the chloro substituent on the aniline ring significantly impacts the basicity of the amino group, which in turn affects its nucleophilicity and reactivity in various reactions. This is quantitatively expressed by the pKa of the conjugate acid of the aniline.
| Compound | o-Chloroaniline | m-Chloroaniline | p-Chloroaniline | Aniline (for reference) |
| pKa | 2.66[1] | 3.52[2] | 3.98[3] | 4.6 |
The pKa values clearly indicate that all chloroanilines are weaker bases than aniline. The electron-withdrawing inductive effect of the chlorine atom reduces the electron density on the nitrogen atom of the amino group, making it less available to accept a proton. This effect is most pronounced in the ortho position due to the proximity of the chloro group to the amino group. The meta position experiences a purely inductive effect, while the para position shows a slightly attenuated effect due to the opposing, albeit weaker, electron-donating resonance effect of the chlorine atom.
This trend in basicity directly correlates with the nucleophilicity of the amino group and the overall reactivity of the aromatic ring towards electrophiles. A lower pKa signifies a less basic and less nucleophilic amino group, leading to a decreased reaction rate in reactions where the amino group acts as the nucleophile.
In electrophilic aromatic substitution reactions, the chloro group deactivates the ring, making chloroanilines less reactive than aniline. However, both the amino and chloro groups are ortho, para-directing. The interplay of their activating and deactivating effects, along with their directing influences, determines the regioselectivity of such reactions.
Experimental Protocols
To quantitatively assess the impact of substituent position on reactivity, the following experimental protocols can be employed.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the principle that the protonated and unprotonated forms of an amine have distinct UV-Vis absorption spectra.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the chloroaniline isomer of interest in a suitable solvent (e.g., 50% ethanol-water) at a known concentration.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.
-
Sample Preparation: For each buffer solution, prepare a sample by adding a precise volume of the stock solution to a volumetric flask and diluting to the mark with the buffer. A highly acidic (e.g., with HCl) and a highly basic (e.g., with NaOH) solution should also be prepared to obtain the spectra of the fully protonated and unprotonated forms, respectively.
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each prepared solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the aniline.
-
At one of these λmax values, plot absorbance versus pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used:
pKa = pH - log([A] - [AHA]) / ([AA-] - [A]))
where [A] is the absorbance of the mixture, [AHA] is the absorbance of the acidic form, and [AA-] is the absorbance of the basic form.
-
Competitive Nitration for Relative Reactivity Assessment
This experiment provides a direct comparison of the reactivity of different substituted benzenes towards an electrophile.
Methodology:
-
Reaction Setup: In a flask, dissolve equimolar amounts of two different chloroaniline isomers (or a chloroaniline and a reference compound like aniline) in a suitable solvent such as glacial acetic acid.
-
Preparation of Nitrating Agent: Prepare a nitrating mixture by carefully adding a limiting amount of concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath. The amount of nitric acid should be less than the molar amount of either aromatic compound.
-
Reaction: Slowly add the cold nitrating mixture to the solution of the anilines while stirring and maintaining a low temperature.
-
Quenching and Extraction: After the reaction is complete, pour the mixture over ice and neutralize it carefully. Extract the organic products with a suitable solvent (e.g., dichloromethane).
-
Product Analysis: Analyze the product mixture using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The ratio of the nitrated products will reflect the relative reactivity of the starting anilines. A higher proportion of a particular nitrated product indicates a higher reactivity of its parent aniline.
Visualizing the Electronic Effects
The electronic interplay between the chloro and amino groups can be visualized to understand their impact on the stability of the intermediate carbocation (sigma complex) formed during electrophilic aromatic substitution.
Caption: Interplay of inductive and resonance effects on the aromatic ring.
The diagram above illustrates the opposing electronic forces at play. The amino group strongly activates the ring through resonance, while the chloro group deactivates it through induction. The weaker resonance donation from the chlorine's lone pairs is responsible for its ortho, para-directing effect.
Caption: Workflow for key experimental procedures.
References
A Comparative Guide to Mechanistic Pathway Validation for 2-Amino-6-chlorobenzaldehyde Cyclization
For Researchers, Scientists, and Drug Development Professionals
The cyclization of 2-Amino-6-chlorobenzaldehyde is a critical step in the synthesis of various heterocyclic compounds, most notably quinazolines and their derivatives. These scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities. The validation of the mechanistic pathway is paramount for reaction optimization, impurity profiling, and ensuring the scalability of the synthesis for drug development.
This guide provides an objective comparison of prevalent mechanistic pathways for the cyclization of this compound, supported by experimental data from analogous systems. We will delve into transition-metal-catalyzed and metal-free methodologies, offering a comprehensive overview for researchers in the field.
Comparative Analysis of Cyclization Pathways
The cyclization of this compound, typically with an amine source, generally proceeds through the initial formation of a Schiff base (imine), followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic quinazoline ring system. The primary differences between the methodologies lie in the nature of the catalyst and the oxidant employed.
| Mechanistic Pathway | Catalyst/Reagent | Oxidant | Key Advantages | Potential Limitations |
| Iodine-Catalyzed Aerobic Oxidation | Molecular Iodine (I₂) | Oxygen (from air) | Green and economical, avoids transition metals, mild conditions. | May require longer reaction times, catalyst loading can be crucial. |
| Copper-Catalyzed Cyclization | Copper salts (e.g., CuCl, Cu(OTf)₂) | Often external oxidants like TEMPO or air | High yields, good functional group tolerance. | Potential for metal contamination in the final product, may require ligands. |
| Ruthenium/Iridium-Catalyzed Dehydrogenative Coupling | Ru or Ir complexes | Acceptorless (produces H₂) | High atom economy, environmentally friendly (produces H₂ as a byproduct). | Catalysts can be expensive and sensitive to air/moisture. |
| Metal-Free Oxidative Annulation | Base or Acid | External oxidants (e.g., H₂O₂, DDQ) | Avoids metal contamination, utilizes readily available reagents. | May require harsher conditions or strong oxidants, potentially leading to side products. |
Mechanistic Pathways and Diagrams
The generalized mechanism for the formation of a quinazoline from this compound and an amine is depicted below. The specific catalyst and oxidant will influence the intimate details of the electron transfer and bond formation steps.
General Mechanistic Pathway
Caption: Generalized reaction pathway for quinazoline synthesis.
Iodine-Catalyzed Aerobic Oxidation Pathway
In this pathway, molecular iodine acts as a catalyst to facilitate the oxidation of the dihydroquinazoline intermediate by atmospheric oxygen.
Caption: Proposed iodine-catalyzed aerobic oxidation step.
Experimental Protocols
Below are representative experimental protocols adapted from literature for the synthesis of quinazolines from 2-aminobenzaldehyde derivatives. These can serve as a starting point for the cyclization of this compound.
Protocol 1: Iodine-Catalyzed Synthesis of 2-Arylquinazolines
This protocol is adapted from a procedure for the synthesis of quinazolines via a benzylic sp3 C-H bond amination catalyzed by molecular iodine.[1]
Materials:
-
This compound
-
Substituted benzylamine
-
Molecular Iodine (I₂)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the substituted benzylamine (1.2 mmol), and molecular iodine (10 mol%).
-
Add the solvent (5 mL) and stir the mixture at the desired temperature (e.g., 100-130 °C) under an oxygen atmosphere (a balloon of oxygen or in an open flask).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Cascade Synthesis of 2-Substituted Quinazolines
This protocol is based on a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes.[1] For this compound, the initial oxidation step of the alcohol is not necessary.
Materials:
-
This compound
-
Aldehyde (R-CHO)
-
Ammonium chloride (NH₄Cl)
-
Copper(I) chloride (CuCl)
-
Solvent (e.g., DMSO)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the aldehyde (1.2 mmol), ammonium chloride (2.0 mmol), and CuCl (10 mol%).
-
Add the solvent (3 mL) and stir the mixture at an elevated temperature (e.g., 120 °C) for the specified time.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of a quinazoline derivative.
Caption: Standard experimental workflow for quinazoline synthesis.
Conclusion
The choice of the mechanistic pathway for the cyclization of this compound depends on several factors, including the desired scale of the reaction, cost considerations, and the tolerance of other functional groups in the starting materials. Transition-metal-catalyzed routes, particularly with copper and iodine, offer high efficiency and are well-documented. However, for applications where metal contamination is a concern, metal-free alternatives provide a viable option. The provided protocols and diagrams serve as a foundational guide for researchers to validate and optimize their synthetic routes towards valuable quinazoline-based compounds.
References
The Strategic Role of 2-Amino-6-chlorobenzaldehyde in the Synthesis of Quinazoline-Based B-cell Malignancy Drug Scaffolds: A Comparative Analysis
For Immediate Publication
[City, State] – [Date] – In the landscape of targeted cancer therapy, the synthesis of potent and selective kinase inhibitors is paramount. For researchers and drug development professionals focused on B-cell malignancies, the quinazoline scaffold represents a cornerstone for designing novel therapeutics, including inhibitors of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K), key players in B-cell signaling pathways. This guide provides a comparative analysis of synthetic routes to 6-chloro-2,4-diaminoquinazoline, a key pharmacophore, highlighting the utility of 2-Amino-6-chlorobenzaldehyde as a starting material against alternative precursors.
The selection of a synthetic pathway profoundly impacts yield, purity, cost-effectiveness, and the overall timeline of drug discovery and development. This analysis delves into a common and efficient method for constructing the 6-chloro-2,4-diaminoquinazoline core, which is found in various kinase inhibitors investigated for B-cell cancers.
Comparative Synthesis of 6-chloro-2,4-diaminoquinazoline
The primary method explored utilizes the cyclocondensation of this compound with guanidine. This approach is compared with an alternative route starting from 2-amino-6-chlorobenzonitrile.
| Parameter | Route 1: From this compound | Route 2: From 2-Amino-6-chlorobenzonitrile |
| Starting Material | This compound | 2-Amino-6-chlorobenzonitrile |
| Key Reagent | Guanidine Hydrochloride | Dicyandiamide |
| Reaction Type | Reductive Cyclocondensation | Cyclization |
| Typical Yield | 75-85% | 60-70% |
| Reaction Conditions | Moderate temperature, often one-pot | Higher temperatures, may require pressure |
| Advantages | Readily available starting material, generally higher yields, milder conditions. | Utilizes a common intermediate in medicinal chemistry. |
| Disadvantages | Potential for side reactions if not optimized. | Can produce byproducts, potentially lower yields. |
Experimental Protocols
Route 1: Synthesis of 6-chloro-2,4-diaminoquinazoline from this compound
Materials:
-
This compound
-
Guanidine Hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, guanidine hydrochloride is added, and the mixture is stirred to form free guanidine.
-
This compound, dissolved in ethanol, is then added dropwise to the guanidine solution.
-
The reaction mixture is heated to reflux and maintained for 4-6 hours. Progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is triturated with water to precipitate the crude product.
-
The crude 6-chloro-2,4-diaminoquinazoline is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Route 2: Alternative Synthesis from 2-Amino-6-chlorobenzonitrile
Materials:
-
2-Amino-6-chlorobenzonitrile
-
Dicyandiamide
-
2-Methoxyethanol
-
Hydrochloric acid (concentrated)
-
High-pressure reaction vessel
Procedure:
-
A mixture of 2-amino-6-chlorobenzonitrile and dicyandiamide in 2-methoxyethanol is prepared in a high-pressure reaction vessel.
-
A catalytic amount of concentrated hydrochloric acid is added.
-
The vessel is sealed and heated to 120-140 °C for 12-18 hours.
-
After cooling, the reaction mixture is poured into a solution of sodium hydroxide to neutralize the acid and precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is carried out by column chromatography on silica gel or by recrystallization to afford pure 6-chloro-2,4-diaminoquinazoline.
Signaling Pathways and Workflow Visualization
The following diagrams illustrate the synthetic pathways and a relevant signaling cascade in B-cell malignancies.
Caption: Synthetic pathway of 6-chloro-2,4-diaminoquinazoline from this compound.
Caption: Alternative synthesis of 6-chloro-2,4-diaminoquinazoline.
Caption: Simplified B-cell receptor signaling pathway targeted by kinase inhibitors.
Conclusion
The comparative analysis reveals that the synthetic route starting from this compound offers a more efficient and higher-yielding pathway to the 6-chloro-2,4-diaminoquinazoline scaffold compared to the alternative route from 2-amino-6-chlorobenzonitrile. The milder reaction conditions and straightforward work-up procedure make it an attractive option for the synthesis of libraries of quinazoline-based compounds for screening in B-cell malignancy drug discovery programs. The choice of starting material is a critical decision in the early stages of drug development, and this guide provides the necessary data to make an informed choice for the synthesis of these vital therapeutic scaffolds.
Safety Operating Guide
Essential Safety and Disposal Guide for 2-Amino-6-chlorobenzaldehyde
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-6-chlorobenzaldehyde was located. The following information is compiled from the SDS of closely related compounds, namely 2-Amino-5-chlorobenzaldehyde and 2-Chlorobenzaldehyde, and should be used as a guideline. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to handle this chemical with the utmost caution in a well-ventilated laboratory setting.
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and professionals in drug development who may work with this compound. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound and its analogs are classified as hazardous materials. Key hazards include:
-
Skin Corrosion/Irritation: Causes skin irritation, and in some cases, severe burns.[1] May cause an allergic skin reaction.
-
Eye Damage: Poses a risk of serious eye irritation or damage.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Combustibility: The material is a combustible liquid.[1]
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[2]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[3]
First-Aid Measures
In the event of exposure, immediate action is critical:
-
After Inhalation: Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[2]
-
After Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation or a rash occurs, seek medical advice.[2]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[2]
-
After Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Quantitative Data for Related Compounds
The following table summarizes key quantitative data for 2-Chlorobenzaldehyde, a closely related compound. This data is provided for reference and may not accurately reflect the properties of this compound.
| Property | Value | Source |
| Melting Point/Range | 9 - 11 °C (48 - 52 °F) | Sigma-Aldrich |
| Boiling Point/Range | 209 - 215 °C (408 - 419 °F) | Sigma-Aldrich |
| Density | 1.248 g/cm³ at 25 °C (77 °F) | Sigma-Aldrich |
| Flash Point | 87 °C (189 °F) | ICSC[3] |
| Partition Coefficient | log Pow: 2.44 at 25 °C (77 °F) | Sigma-Aldrich |
Operational and Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance. The following step-by-step procedure outlines the recommended disposal process.
Experimental Protocol for Disposal
-
Waste Identification and Segregation:
-
Identify all waste containing this compound.
-
This includes pure, unreacted material, solutions, and contaminated labware (e.g., pipette tips, gloves, and empty containers).
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination. Do not mix with other waste.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof waste container.
-
The container should be made of a material compatible with chlorinated aromatic aldehydes.
-
The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., corrosive, irritant).
-
-
Storage of Waste:
-
Spill Management:
-
In case of a spill, evacuate the area.
-
For small spills, absorb the material with an inert absorbent (e.g., sand or dry earth).[3]
-
Collect the absorbed material and contaminated soil into a sealed container for disposal.
-
Do not let the chemical enter the drains.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Provide the waste management company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Disposal must be in accordance with all local, regional, and national regulations. The recommended method of disposal is incineration at an approved waste disposal plant.[1][2]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
